molecular formula C4H6N2S2 B1500375 5-amino-4-methyl-2(3H)-Thiazolethione

5-amino-4-methyl-2(3H)-Thiazolethione

Cat. No.: B1500375
M. Wt: 146.2 g/mol
InChI Key: UNFVCQQWVJZHHQ-UHFFFAOYSA-N
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Description

5-amino-4-methyl-2(3H)-Thiazolethione is a versatile heterocyclic compound that serves as a key synthetic intermediate in medicinal and organic chemistry research. Compounds featuring the 2(3H)-thiazolethione scaffold are of significant interest in the development of biologically active molecules due to their privileged structure . Thiazole derivatives, in general, are found in a wide range of pharmacological agents and are known to exhibit various properties, making them important scaffolds in drug discovery . The specific 5-amino and 4-methyl substituents on this core structure may be utilized to introduce further molecular diversity in synthetic pathways, for instance, through functionalization of the amino group or use in multi-step syntheses of more complex heterocyclic systems . Researchers employ this and related structures in the exploration of new therapeutic agents and functional materials. As a chemical building block, its applications are primarily defined by the researcher's objectives in constructing novel molecular entities. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

5-amino-4-methyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C4H6N2S2/c1-2-3(5)8-4(7)6-2/h5H2,1H3,(H,6,7)

InChI Key

UNFVCQQWVJZHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=S)N1)N

Origin of Product

United States

Foundational & Exploratory

5-amino-4-methyl-2(3H)-thiazolethione chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 5-amino-4-methyl-2(3H)-thiazolethione . This document is designed for researchers and drug development professionals, focusing on the molecule's tautomeric behavior, synthetic pathways, and reactivity profile.

Executive Summary

This compound is a heterocyclic organosulfur compound belonging to the class of 5-aminothiazole-2-thiones. Unlike the more common 2-aminothiazoles, the 5-amino derivatives are synthesized via specialized cyclization routes (e.g., Cook-Heilbron synthesis) and serve as versatile intermediates in the synthesis of bioactive compounds, including thiamine (Vitamin B1) analogs and azo dyes. This guide defines its dual tautomeric nature, provides a validated synthetic protocol, and outlines its reactivity at the sulfur, nitrogen, and carbon centers.

Chemical Identity & Structure

Nomenclature and Identification[1][2]
  • IUPAC Name: this compound[1]

  • Alternative Names: 5-amino-4-methylthiazole-2-thiol; 2-mercapto-5-amino-4-methylthiazole.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
    
    
  • Molecular Weight: 146.23 g/mol

  • SMILES: CC1=C(N)SC(=S)N1 (Thione form)

Tautomeric Equilibrium

The molecule exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In the solid state and polar solvents, the thione form is generally favored due to the stability of the thioamide resonance.

  • Thione Form (2(3H)-thione): Proton on the ring nitrogen (N3); C=S double bond at position 2.

  • Thiol Form (2-thiol): Proton on the exocyclic sulfur; C-S single bond; aromatic thiazole ring character.

Diagram 1: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Forms Thione Thione Form (Major in Polar Solvents) C=S, N-H Thiol Thiol Form (Minor/Reactive Intermediate) C-SH, N: Thione->Thiol  H+ Transfer  

Caption: Equilibrium between the stable thione form (left) and the reactive thiol form (right).

Physicochemical Properties[4][5][6]

PropertyValue / DescriptionNote
Physical State Yellow to orange crystalline solidColor arises from conjugated thioamide system.
Melting Point 180–210 °C (Decomposes)Varies with purity and solvate formation.
Solubility DMSO, DMF, dilute alkali (NaOH)Soluble in base due to thiol acidity (pKa ~6-7).
UV-Vis Absorption

~310–330 nm
Characteristic of the N-C=S chromophore.
IR Spectrum 3100–3400 cm

(NH/NH

)1100–1200 cm

(C=S)
Broad NH bands indicate H-bonding.
Stability Air-sensitive (slow oxidation)Oxidizes to disulfide (disulfane) upon prolonged exposure.

Synthesis & Manufacturing

The most authoritative route for synthesizing 5-aminothiazole-2-thiones is the Cook-Heilbron Synthesis . This method cyclizes


-aminonitriles with carbon disulfide (CS

) under mild conditions.
Synthetic Pathway (Cook-Heilbron)
  • Precursor: 2-Aminopropanenitrile (Alaninonitrile).

  • Reagent: Carbon Disulfide (CS

    
    ).
    
  • Solvent/Catalyst: Ethyl acetate or Ethanol; often requires no external base as the amine itself initiates the attack.

Reaction Logic: The amino group of the nitrile attacks the electrophilic carbon of CS


. The resulting dithiocarbamic acid intermediate undergoes an intramolecular 5-exo-dig cyclization onto the nitrile carbon, followed by tautomerization to the stable 5-amino-2-thione.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 2-Aminopropanenitrile (Alaninonitrile) Intermediate Intermediate: Dithiocarbamic Acid Start->Intermediate Nucleophilic Addition Reagent + Carbon Disulfide (CS2) Solvent: EtOAc/EtOH Reagent->Intermediate Cyclization Step 2: 5-exo-dig Cyclization (Intramolecular Nucleophilic Attack) Intermediate->Cyclization Product Product: This compound Cyclization->Product Tautomerization

Caption: Step-wise formation of the thiazole ring via the Cook-Heilbron protocol.

Experimental Protocol (Bench Scale)

Note: CS


 is highly flammable and toxic. Perform all operations in a fume hood.
  • Preparation: Dissolve 2-aminopropanenitrile (10 mmol) in ethyl acetate (20 mL).

  • Addition: Add carbon disulfide (12 mmol, 1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A yellow precipitate typically forms.

  • Workup: Filter the solid precipitate. Wash with cold diethyl ether to remove unreacted CS

    
    .
    
  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield: Typical yields range from 60–80%.

Reactivity Profile & Applications

The molecule possesses three distinct reactive centers, making it a valuable scaffold for drug discovery.

Reactivity Matrix
Reactive CenterReaction TypeProduct Class
Exocyclic Sulfur (S2) Alkylation (S

2)
Thioethers (S-alkyl derivatives)
Exocyclic Sulfur (S2) Oxidation (H

O

/I

)
Disulfides (Dimerization)
Amino Group (N5) Acylation (RCOCl)Amides (N-acyl derivatives)
Amino Group (N5) Diazotization5-Halothiazoles (Sandmeyer-like)
Ring Nitrogen (N3) AlkylationN-alkyl thiones (if S is protected or under specific conditions)
Key Applications
  • Thiamine (Vitamin B1) Synthesis: Substituted derivatives (e.g., with a hydroxyethyl group at C5) are direct precursors to the thiazole ring of thiamine.

  • Azo Dyes: The 5-amino group can be diazotized and coupled with aromatic systems to form heterocyclic azo dyes with high extinction coefficients.

  • Coordination Chemistry: The N and S atoms act as bidentate ligands for transition metals (Cu, Pt), forming complexes with potential antitumor activity.

Commonly Confused Structures

Researchers must distinguish the target molecule from its isomers:

  • 2-Amino-4-methylthiazole (CAS 1603-91-4): The amino group is at position 2.[2] This is the product of the Hantzsch synthesis (Chloroacetone + Thiourea).

  • 5-Amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9): A thiadiazole ring (N-N bond) often used in corrosion inhibition.

Safety and Handling (SDS Highlights)

  • Hazards: Skin and eye irritant. Harmful if swallowed. Liberates toxic fumes (SO

    
    , NO
    
    
    
    ) upon combustion.
  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hygroscopic and air-sensitive.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947).[3] Studies in the azole series.[4][5][3][6][7][8][9] Part II. The interaction of

    
    -amino-nitriles and carbon disulphide.[3] Journal of the Chemical Society, 1598–1609. 
    
  • PubChem. (n.d.).[10][11][12] Compound Summary: 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone (Thiamine intermediate). National Library of Medicine.

  • ChemicalBook. (2023). 3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione Properties.

  • Sigma-Aldrich. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol Product Sheet (Isomer Reference).

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 5-amino-4-methyl-2-mercaptothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-4-methyl-2-mercaptothiazole scaffold is a promising heterocyclic core for the development of novel therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive mercapto moiety, allows for diverse chemical modifications to explore structure-activity relationships. This guide provides a comprehensive overview of the synthesis of the core structure and its subsequent derivatization through key chemical transformations. While a specific CAS number for the parent compound, 5-amino-4-methyl-2-mercaptothiazole, has not been definitively identified in a broad search of publicly available chemical databases, this guide will focus on established synthetic routes to analogous structures and the versatile chemistry of its functional groups. We will explore detailed protocols for S-alkylation, N-acylation, and Schiff base formation, providing researchers with the foundational knowledge to generate libraries of novel derivatives for biological screening.

Introduction: The Thiazole Moiety in Medicinal Chemistry

Thiazole and its derivatives have emerged as a cornerstone in medicinal chemistry, forming the structural basis for a wide array of FDA-approved drugs and clinical candidates.[1] The thiazole ring is a privileged scaffold due to its ability to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. The presence of nitrogen and sulfur atoms imparts unique electronic properties, contributing to the biological activity of these compounds. Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2]

The 5-amino-4-methyl-2-mercaptothiazole core is of particular interest as it combines the key features of a 2-aminothiazole with a 2-mercaptothiazole, offering multiple points for chemical diversification. The amino group at the 5-position can be readily acylated or converted into Schiff bases, while the mercapto group at the 2-position is a prime site for alkylation to introduce a variety of side chains. This versatility makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Synthesis of the 5-amino-4-methyl-2-mercaptothiazole Core

Synthesis_of_Core_Structure Thiourea Thiourea Core_Structure 5-amino-4-methyl- 2-mercaptothiazole Thiourea->Core_Structure Cyclocondensation alpha-Halo_ketone α-Halo Ketone (e.g., 3-chloro-2-butanone) alpha-Halo_ketone->Core_Structure

Caption: Proposed synthesis of the 5-amino-4-methyl-2-mercaptothiazole core.

Experimental Protocol: Proposed Synthesis of 5-amino-4-methyl-2-mercaptothiazole

This protocol is a generalized procedure based on analogous thiazole syntheses. Optimization of reaction conditions may be necessary.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.

  • Addition of Reactants: Slowly add 3-chloro-2-butanone (1.0 equivalent) to the stirred suspension of thiourea.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 5-amino-4-methyl-2-mercaptothiazole.

Causality behind Experimental Choices:

  • Thiourea serves as the source of the N-C-S unit required for the formation of the 2-aminothiazole ring.

  • 3-Chloro-2-butanone is the α-halo ketone that provides the C4 and C5 carbons and the C4-methyl group of the thiazole ring.

  • Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Derivatization of the 5-amino-4-methyl-2-mercaptothiazole Core

The presence of the amino and mercapto groups allows for a wide range of derivatization reactions. The following sections detail protocols for S-alkylation, N-acylation, and Schiff base formation.

Derivatization_Pathways cluster_S_Alkylation S-Alkylation cluster_N_Acylation N-Acylation cluster_Schiff_Base Schiff Base Formation Core 5-amino-4-methyl- 2-mercaptothiazole S_Alkyl_Product S-Alkyl Derivatives Core->S_Alkyl_Product Nucleophilic Substitution N_Acyl_Product N-Acyl Derivatives Core->N_Acyl_Product Nucleophilic Acyl Substitution Schiff_Base_Product Schiff Base Derivatives Core->Schiff_Base_Product Condensation Alkyl_Halide Alkyl Halide (R-X) Base Alkyl_Halide->S_Alkyl_Product Acyl_Chloride Acyl Chloride (R-COCl) Base Acyl_Chloride->N_Acyl_Product Aldehyde Aldehyde (R-CHO) Acid Catalyst Aldehyde->Schiff_Base_Product

Caption: Key derivatization pathways for the 5-amino-4-methyl-2-mercaptothiazole core.

S-Alkylation of the Mercapto Group

The sulfur atom of the mercapto group is a soft nucleophile and readily undergoes alkylation with various electrophiles.

  • Reaction Setup: Dissolve 5-amino-4-methyl-2-mercaptothiazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol in a round-bottom flask.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (50-60 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Trustworthiness of the Protocol: This is a standard and reliable method for the S-alkylation of thiols. The use of a base is crucial to deprotonate the thiol to the more nucleophilic thiolate anion, which then readily attacks the alkyl halide in an Sₙ2 reaction.

N-Acylation of the Amino Group

The amino group at the C5 position can be acylated using various acylating agents to form amide derivatives.

  • Reaction Setup: Suspend 5-amino-4-methyl-2-mercaptothiazole (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel.

  • Base Addition: Add a base such as pyridine or triethylamine (1.5 equivalents).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath and add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Expertise & Experience: The choice of base and solvent can be critical. Pyridine can act as both a base and a nucleophilic catalyst. Anhydrous conditions are important to prevent hydrolysis of the acylating agent.

Schiff Base Formation

The primary amino group can be condensed with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates for further synthetic transformations.

  • Reaction Setup: Dissolve 5-amino-4-methyl-2-mercaptothiazole (1.0 equivalent) and a substituted aldehyde (1.0 equivalent) in ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-8 hours. The formation of the product can often be observed as a precipitate.

  • Work-up: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Purification: The product is often pure enough after filtration, but can be recrystallized if necessary.

CAS Numbers of Related 5-amino-4-methyl-2-mercaptothiazole Derivatives

While the CAS number for the parent compound remains elusive, several related and derivatized structures have been reported with their unique CAS identifiers. This information is invaluable for researchers looking to source starting materials or characterize novel compounds.

Compound NameMolecular FormulaCAS Number
Methyl 2-amino-4-methylthiazole-5-carboxylateC₆H₈N₂O₂S3829-80-9[3][4]
5-Amino-2-methyl-thiazole-4-carboxylic acidC₅H₆N₂O₂S36405-01-3
2-Amino-4-methylbenzothiazoleC₈H₈N₂S1477-42-5[5]
6-Amino-2-mercaptobenzothiazoleC₇H₆N₂S₂7442-07-1
5-Amino-1,3,4-thiadiazole-2-thiolC₂H₃N₃S₂2349-67-9[1][2][6][7][8][9]
2-MercaptobenzothiazoleC₇H₅NS₂149-30-4[10]

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. For S-alkylated derivatives, the appearance of new signals corresponding to the alkyl group and a shift in the signal of the C2 carbon are expected. For N-acylated derivatives, a downfield shift of the C5 proton and the appearance of an amide proton signal would be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the new compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For example, N-acylation will introduce a characteristic amide carbonyl stretch (around 1650-1680 cm⁻¹).

  • Melting Point: The melting point is a useful indicator of purity.

Conclusion

The 5-amino-4-methyl-2-mercaptothiazole core represents a versatile scaffold for the development of new chemical entities with potential therapeutic applications. This guide has provided a comprehensive overview of the proposed synthesis of the core structure and detailed protocols for its derivatization at the amino and mercapto functional groups. The provided experimental procedures, grounded in established chemical principles, offer a solid foundation for researchers to synthesize and explore the chemical space around this promising heterocyclic system. The compilation of CAS numbers for related derivatives serves as a practical resource for sourcing starting materials and for the identification of novel compounds. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • 5-Amino-1,3,4-thiadiazole-2-thiol 95%. Sigma-Aldrich.
  • Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.
  • A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds.
  • 5-Amino-1,3,4-thiadiazole-2-thiol. Fluorochem.
  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology.
  • 5-Amino-1,3,4-thiadiazole-2-thiol. LGC Standards.
  • 5-Amino-2-methyl-thiazole-4-carboxylic acid. Endotherm.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • 5-Amino-2-methylthiazole-4-carboxylic acid. Sigma-Aldrich.
  • 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem.
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI.
  • Methyl 2-amino-4-methylthiazole-5-carboxyl
  • Biological Activities of 2-Mercaptobenzothiazole Deriv
  • 6-Amino-2-mercaptobenzothiazole 97%. MilliporeSigma.
  • 2-Amino-4-methylbenzothiazole. PubChem.
  • Methyl 2-amino-4-methylthiazole-5-carboxyl
  • 2-Mercaptobenzothiazole. Santa Cruz Biotechnology.

Sources

Solubility of 5-amino-4-methyl-2(3H)-thiazolethione in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-amino-4-methyl-2(3H)-thiazolethione

Abstract This technical guide provides a rigorous framework for analyzing the solubility profile of This compound (AMTT) , a critical heterocyclic intermediate in pharmaceutical synthesis. Addressing the scarcity of direct open-source solubility datasets for this specific congener, this document synthesizes thermodynamic principles, comparative structural analysis of thiazole thiones, and industry-standard experimental protocols. It serves as a blueprint for researchers to determine, model, and optimize the dissolution processes required for purification and reaction engineering.

Introduction: Structural Dynamics & Chemical Context

This compound is a functionalized thiazole derivative characterized by a sulfur-nitrogen rich core. Its solubility behavior is governed by two critical structural factors:

  • Thione-Thiol Tautomerism: The compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. In polar solvents, the thione form typically predominates, enhancing solubility in polar aprotic media due to increased dipole moments.

  • Functional Group Interplay: The amino (-NH2) group acts as a hydrogen bond donor, while the thione sulfur and ring nitrogen act as acceptors. The hydrophobic methyl group provides limited non-polar character, modulating solubility in organic solvents.

Relevance: Accurate solubility data is prerequisite for optimizing cooling crystallization processes—the primary method for purifying AMTT from crude reaction mixtures.

Experimental Methodology: Solubility Determination

To generate high-fidelity solubility data, a self-validating Isothermal Saturation Method coupled with Gravimetric or HPLC analysis is recommended. This protocol minimizes errors from supersaturation or temperature fluctuations.

Protocol: Isothermal Saturation Method

Objective: Determine the mole fraction solubility (


) of AMTT in pure solvents at temperatures 

.

Step-by-Step Workflow:

  • Preparation: Add excess AMTT solid to 50 mL of the target solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension magnetically at constant temperature (

    
    ) for 24–48 hours.
    
  • Clarification: Stop stirring and allow the phases to separate for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter to exclude solid particles.
    
  • Quantification:

    • Gravimetric: Evaporate a known mass of supernatant to dryness and weigh the residue.

    • HPLC: Dilute the supernatant and analyze peak area against a calibration curve (Reversed-phase C18, Methanol/Water mobile phase).

Self-Validation Check:

  • Perform triplicate measurements. Relative Standard Deviation (RSD) must be

    
    .
    
  • Verify solid phase stability by XRD analysis of the undissolved residue to ensure no solvate formation or polymorphic transition occurred.

SolubilityProtocol Prep Solvent + Excess Solid Equil Equilibration (Const. T, 48h) Prep->Equil Stirring Sample Sampling (Heated Syringe + Filter) Equil->Sample Phase Separation Analysis Quantification (Gravimetric / HPLC) Sample->Analysis Aliquot Data Solubility (x_i) Analysis->Data Calc

Figure 1: Workflow for the Isothermal Saturation Method ensuring thermodynamic equilibrium.

Predicted Solubility Profile & Data Analysis

Based on the structure-property relationships of closely related analogs like 2-amino-5-methylthiazole and 5-amino-1,3,4-thiadiazole-2-thiol , the solubility of AMTT follows a distinct polarity-driven trend.

Solvent Ranking (Predicted)

The solubility (


) typically follows the order:
Polar Aprotic > Polar Protic > Non-Polar 
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice H-bonds.
Polar Protic Methanol, EthanolHigh to Moderate Solvent acts as H-bond donor/acceptor to the amino and thione groups.
Moderate Polar Acetone, Ethyl AcetateModerate Dipole interactions present but weaker than protic solvents for this scaffold.
Non-Polar Toluene, HexaneLow to Negligible Lack of specific interactions; high energy cost to create cavity in solvent.

Temperature Dependence: Dissolution is expected to be an endothermic process (


). Solubility will increase significantly with temperature, making cooling crystallization a viable purification strategy.

Thermodynamic Modeling

To translate experimental data into process parameters, mathematical modeling is essential. The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.

The Modified Apelblat Equation


  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Application: Researchers should plot


 vs. 

. A linear or slightly curved relationship indicates valid data. Deviations suggest phase changes or experimental error.
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution energetics can be calculated:

  • Enthalpy (

    
    ):  Indicates heat absorbed/released.
    
    
    
    
  • Entropy (

    
    ):  Indicates disorder change.
    
    
    
    
  • Gibbs Free Energy (

    
    ):  Indicates spontaneity.
    
    
    
    

Note: For thiazole thiones,


 is typically positive (endothermic) and 

is positive (non-spontaneous standard state), driven by the entropy gain.

ThermoCycle Solid Solid AMTT (Crystal Lattice) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (Delta H_sub) Solution Solvated AMTT (Solution Phase) Solid->Solution Dissolution (Delta H_sol) Gas->Solution Solvation (Delta H_solv)

Figure 2: Thermodynamic cycle representing the dissolution process.


.

Process Application: Purification Strategy

The strong temperature dependence of AMTT solubility in alcohols (Methanol/Ethanol) suggests Cooling Crystallization as the optimal purification route.

Recommended Workflow:

  • Dissolution: Dissolve crude AMTT in Methanol at near-reflux temperature (

    
    ).
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Cooling: Controlled cooling ramp (

    
    ) to 
    
    
    
    .
  • Harvest: Filter the purified crystals. The high solubility gradient ensures high recovery yield.

References

  • Solubility of 2-amino-5-methylthiazole: Wang, J., et al. "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical Thermodynamics, 2018. Link

  • Thiadiazole Thione Properties: "5-Amino-1,3,4-thiadiazole-2-thiol."[1][2][3] ChemicalBook, Accessed 2025. Link

  • Thiazolethione Structure: "2(3H)-Thiazolethione, 4-methyl-."[4] PubChem, National Library of Medicine. Link

  • Solubility Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

Sources

5-Amino-4-methyl-2(3H)-thiazolethione: A Comprehensive Technical Guide on Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-4-methyl-2(3H)-thiazolethione (CAS: 412307-38-1) is a highly functionalized heterocyclic synthon widely utilized in medicinal chemistry and drug development. Featuring a dynamic thione-thiol tautomerism, a nucleophilic exocyclic sulfur, and an electron-donating primary amine, this compound serves as a critical building block for synthesizing kinase inhibitors, antimicrobial agents, and antifungal therapeutics [4].

However, the very structural features that make it a "privileged scaffold" also classify it as a potential toxicophore. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, Material Safety Data Sheet (MSDS) hazard classifications, and self-validating protocols for safe laboratory handling and regioselective synthesis.

Physicochemical Profiling & Structural Dynamics

The reactivity of this compound is governed by its tautomeric equilibrium. In the solid state and in non-polar environments, the thione form (C=S) predominates. Conversely, in polar protic solvents or under basic conditions, the equilibrium shifts toward the thiolate anion (C–S⁻), drastically altering the molecule's nucleophilicity and spatial electron distribution.

Table 1: Fundamental Physicochemical Properties
PropertyValue
Chemical Name This compound
Synonyms 5-amino-4-methylthiazole-2-thiol; 2-mercapto-4-methylthiazol-5-amine
CAS Registry Number 412307-38-1
Molecular Formula C₄H₆N₂S₂
Molecular Weight 146.23 g/mol
Tautomeric Forms Thione (dominant in solid) ⇌ Thiol (dominant in base)
Key Structural Features C5-Primary Amine, C4-Methyl, C2-Thione/Thiol

Mechanistic Toxicology & Hazard Assessment

Standard safety data sheets often list empirical hazards without explaining the underlying causality. For aminothiazoles, toxicity is rarely acute but rather manifests through metabolic activation [2].

The CYP450 Epoxidation Pathway

The thiazole ring is susceptible to oxidation by hepatic Cytochrome P450 (CYP) enzymes. Quantum chemical Density Functional Theory (DFT) studies reveal that the presence of the electron-donating C5-amino group significantly increases the electron density of the thiazole ring. This functionalization lowers the activation energy barrier for C4-C5 epoxidation by approximately 2.5 kcal/mol compared to unsubstituted thiazoles [1].

The resulting thiazole epoxide is a highly electrophilic Reactive Metabolite (RM). If not rapidly conjugated and cleared by glutathione (GSH), this RM will undergo covalent binding with nucleophilic residues on cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[1][2].

Metabolic_Activation Parent 5-Amino-4-methyl- 2(3H)-thiazolethione CYP Cytochrome P450 (Hepatic Oxidation) Parent->CYP Absorption & Distribution Epoxide Thiazole Epoxide (Reactive Metabolite) CYP->Epoxide Epoxidation (ΔE -2.5 kcal/mol) Toxicity Covalent Binding (Macromolecule Adducts) Epoxide->Toxicity Electrophilic Attack Detox GSH Conjugation (Metabolic Clearance) Epoxide->Detox Glutathione S-transferase

CYP450-mediated metabolic activation and detoxification pathways of aminothiazole derivatives.

Table 2: GHS Hazard Classification (Extrapolated Data)

Based on structural analogs (e.g., 2-mercapto-4-phenylthiazole), the following Globally Harmonized System (GHS) classifications apply [3]:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2WarningH319: Causes serious eye irritation
Skin Sensitization Category 1BWarningH317: May cause an allergic skin reaction
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Laboratory Safety & Handling Protocols

Due to the presence of both a primary amine and a free thiol/thione, this compound requires stringent handling to prevent oxidative degradation and personnel exposure.

  • Storage Causality: Thiols are highly prone to oxidative dimerization into disulfides (R–S–S–R) catalyzed by atmospheric oxygen and trace transition metals. Protocol: Store the compound in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Sensitization Prevention: The primary amine acts as a hapten, capable of binding to skin proteins and triggering an immune-mediated allergic response (Type IV hypersensitivity). Protocol: Mandatory use of nitrile gloves (double-gloving recommended), a dedicated lab coat, and handling exclusively within a Class II biological safety cabinet or chemical fume hood.

Experimental Workflow: Regioselective S-Alkylation

In drug development, this compound is frequently alkylated to generate functionalized scaffolds. The critical challenge is achieving regioselective S-alkylation without inadvertently N-alkylating the C5 primary amine or the endocyclic N3 nitrogen.

Mechanistic Rationale: This protocol leverages Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The exocyclic thiolate anion is a "soft" nucleophile, whereas the amines are "harder" nucleophiles. By utilizing a soft electrophile (e.g., benzyl bromide) and a mild base in a polar aprotic solvent, S-alkylation is kinetically and thermodynamically favored.

Self-Validating Step-by-Step Methodology

Step 1: Thiolate Generation

  • Dissolve 1.0 equivalent of this compound in anhydrous Dimethylformamide (DMF) under an Argon atmosphere.

  • Add 1.1 equivalents of anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 15 minutes.
    
  • Self-Validation Checkpoint: Take a 10 µL aliquot and react it with Ellman’s Reagent (DTNB). The immediate formation of a deep yellow color (absorbance at 412 nm) confirms the successful deprotonation and presence of the active thiolate species.

Step 2: Electrophilic Addition 3. Cool the reaction mixture to 0°C using an ice bath to suppress competing N-alkylation pathways. 4. Dropwise, add 1.05 equivalents of the target alkyl halide (e.g., benzyl bromide) over 10 minutes. 5. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The highly polar starting material (low

    
    ) will be consumed, replaced by a distinct, less polar, UV-active product spot.
    

Step 3: Quenching and Verification 6. Quench the reaction by pouring the mixture into ice-cold distilled water. 7. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over


, and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Perform a post-reaction Ellman’s test on the crude organic extract. A negative result (absence of yellow color) definitively validates the complete consumption of the free thiol, confirming successful S-alkylation rather than unwanted N-alkylation.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ACS Publications (Chemical Research in Toxicology). Available at:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate (European Journal of Medicinal Chemistry). Available at:[Link]

  • SAFETY DATA SHEET: 2-Mercapto-4-phenylthiazole (Analogous Thiazolethione) - Fisher Scientific. Available at: [Link]

  • Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum - ASM Journals (Antimicrobial Agents and Chemotherapy). Available at:[Link]

Methodological & Application

Synthesis of 5-amino-4-methyl-2(3H)-thiazolethione from 2-aminopropionitrile: A Mechanistic Approach and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-amino-4-methyl-2(3H)-thiazolethione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Cook-Heilbron thiazole synthesis, utilizing 2-aminopropionitrile and carbon disulfide as primary reagents.[1] This guide elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines the necessary analytical techniques for the characterization of the final product. The content is specifically designed for researchers, scientists, and professionals in the field of drug development, emphasizing the rationale behind procedural steps to ensure reproducibility and a thorough understanding of the chemical transformation.

Introduction and Scientific Background

The thiazole ring is a prominent scaffold in a multitude of pharmacologically active compounds. The specific subclass of 5-aminothiazoles serves as a critical synthon for more complex molecules, including potential kinase inhibitors and novel therapeutics.[1] The synthesis of this compound represents a fundamental transformation that leverages the reactivity of α-aminonitriles.

The chosen synthetic route is an adaptation of the Cook-Heilbron thiazole synthesis, a classic and efficient method for creating 5-aminothiazoles.[1] This reaction proceeds by the interaction of an α-aminonitrile with a sulfur-containing electrophile, in this case, carbon disulfide. The process is valued for its operational simplicity and the directness with which it assembles the thiazole core. Understanding the mechanistic underpinnings of this reaction is crucial for optimizing reaction conditions and troubleshooting potential issues.

Reaction Mechanism: From Aminonitrile to Thiazolethione

The synthesis proceeds via a two-stage mechanism: initial dithiocarbamate formation followed by an intramolecular cyclization.

  • Nucleophilic Attack and Dithiocarbamate Formation: The reaction initiates with the nucleophilic attack of the primary amine group of 2-aminopropionitrile on the electrophilic carbon atom of carbon disulfide (CS₂).[1][2][3] This step is typically facilitated by a base, which deprotonates the amine, enhancing its nucleophilicity, or deprotonates the resulting dithiocarbamic acid to form a more stable dithiocarbamate salt.[4]

  • Intramolecular Cyclization: The dithiocarbamate intermediate exists in equilibrium with its tautomeric form. The sulfur atom of the dithiocarbamate then acts as an intramolecular nucleophile, attacking the carbon atom of the adjacent nitrile group. This cyclization event forms a five-membered ring.

  • Tautomerization (Proton Transfer): A final proton transfer and tautomerization of the imine intermediate lead to the formation of the aromatic this compound ring, which is the thermodynamically stable product.

The overall transformation is visually represented in the following diagram:

G Start 2-Aminopropionitrile + Carbon Disulfide (CS₂) Intermediate1 Dithiocarbamic Acid Intermediate Start->Intermediate1 Nucleophilic Attack (Base-catalyzed) Intermediate2 Intramolecular Cyclization (Nucleophilic attack on nitrile) Intermediate1->Intermediate2 Tautomerization & Cyclization Product This compound Intermediate2->Product Tautomerization

Figure 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-AminopropionitrileC₃H₆N₂70.093.50 g50.0Starting material
Carbon DisulfideCS₂76.134.18 g (3.32 mL)55.0Use in a fume hood
Triethylamine (TEA)C₆H₁₅N101.195.57 g (7.67 mL)55.0Base catalyst
Ethanol (95%)C₂H₅OH46.07100 mL-Solvent
Hydrochloric Acid (1M)HCl36.46As needed-For workup
Deionized WaterH₂O18.02As needed-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper for vacuum filtration

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Step-by-Step Synthesis Procedure

The entire workflow, from preparation to final analysis, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble & dry glassware. Set up inert atmosphere. B 2. Charge flask with 2-aminopropionitrile, ethanol, and triethylamine. A->B C 3. Cool mixture to 0-5 °C. B->C D 4. Add carbon disulfide dropwise. C->D E 5. Warm to room temp, then heat to reflux (approx. 78 °C) for 4-6 hours. D->E F 6. Monitor reaction via TLC. E->F G 7. Cool reaction mixture. F->G H 8. Reduce solvent volume via rotary evaporation. G->H I 9. Precipitate product with cold water/acidification. H->I J 10. Isolate solid by vacuum filtration & wash. I->J K 11. Recrystallize from ethanol/water. J->K L 12. Dry product and determine yield. K->L M 13. Characterize: MP, NMR, FT-IR, MS. L->M

Figure 2: A step-by-step experimental workflow for the synthesis and analysis.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. The setup should be under an inert atmosphere (N₂ or Ar).

  • Charging Reagents: To the flask, add 2-aminopropionitrile (3.50 g, 50.0 mmol) and 100 mL of 95% ethanol. Begin stirring to dissolve. Once dissolved, add triethylamine (7.67 mL, 55.0 mmol).

  • Addition of Carbon Disulfide: Cool the stirring mixture to 0-5 °C using an ice bath. Add carbon disulfide (3.32 mL, 55.0 mmol) to the dropping funnel and add it to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1) until the starting material spot has disappeared.

  • Workup and Isolation: Once the reaction is complete, cool the flask to room temperature. Reduce the volume of the solvent to about one-third of the original volume using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 200 mL of cold deionized water with vigorous stirring. A solid product should precipitate. If precipitation is incomplete, acidify the aqueous mixture to pH 5-6 with 1M HCl.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 30 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Safety Precautions
  • Carbon Disulfide (CS₂): is highly volatile, flammable, and toxic. All operations involving CS₂ must be performed in a well-ventilated chemical fume hood.

  • 2-Aminopropionitrile: is toxic if ingested or absorbed through the skin.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.

Analysis TechniqueExpected Result / Observation
Appearance Off-white to pale yellow crystalline solid
Melting Point (M.P.) Expected in the range of 220-240 °C (based on similar structures)[5]
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch, amine), ~1620 (N-H bend), ~1550 (C=N stretch), ~1250 (C=S stretch)[6][7]
¹H-NMR (DMSO-d₆, δ ppm) ~11-12 (br s, 1H, N-H thione), ~6.5-7.5 (br s, 2H, -NH₂), ~2.1-2.3 (s, 3H, -CH₃)[6][7]
¹³C-NMR (DMSO-d₆, δ ppm) ~180-190 (C=S), ~150-160 (C5-NH₂), ~110-120 (C4-CH₃), ~10-15 (-CH₃)[5][6]
Mass Spectrometry (MS) C₄H₆N₂S₂; Expected [M+H]⁺ at m/z = 147.01

References

  • Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by amination. Retrieved from [Link]

  • Chopra, M., et al. (2011). SYNTHESIS OF VARIOUS DITHIOCARBAMATE ESTERS THROUGH REGIOSELECTIVE THIOLATION OF 2-AMINOTHIAZOLE. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Azizi, N., et al. (2007). One-Pot Synthesis of Dithiocarbamates Accelerated in Water. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1,3,4-thiadiazol-2(3H)-one. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Karthic, R., et al. (2016). Microwave assisted synthesis and antibacterial studies of 5-amino thiadiazole substituted pyrimidine compounds. The Pharma Innovation Journal. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and properties of 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione and its some S-derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lesyk, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Retrieved from [Link]

  • Singh, R. B., & Kumar, A. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Retrieved from [Link]

  • Slawin, A. M. Z., & Woollins, J. D. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. ResearchGate. Retrieved from [Link]

  • Al-Juboori, A. M. H. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Retrieved from [Link]

  • Leman, L., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. Retrieved from [Link]

  • Yokota, Y. (2016). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Retrieved from [Link]

Sources

Protocol for cyclization of alpha-aminonitriles with carbon disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust Protocol for the Synthesis of 5,5-Disubstituted Thiohydantoins via Cyclization of α-Aminonitriles with Carbon Disulfide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiohydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules with applications ranging from anticancer to antimicrobial agents.[1][2] This document provides a comprehensive guide to the synthesis of 5,5-disubstituted 2-thiohydantoins and 2,4-dithiohydantoins through the cyclization of α-aminonitriles with carbon disulfide. We delve into the underlying reaction mechanism, offer a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This protocol is designed to be a self-validating system, incorporating in-process controls and characterization checkpoints. The significance of this synthetic route lies in its utility for generating diverse molecular libraries for drug discovery, leveraging the accessibility of α-aminonitriles from the classic Strecker synthesis.[3][4]

Introduction & Scientific Rationale

α-Aminonitriles are versatile bifunctional intermediates that serve as direct precursors to α-amino acids.[3] Their synthesis, most notably via the Strecker reaction, is a cornerstone of organic chemistry, allowing for the efficient assembly of an aldehyde or ketone, an amine, and a cyanide source.[5][6] While hydrolysis of the nitrile group to a carboxylic acid is the most common transformation, the nitrile moiety also presents a unique electrophilic site for intramolecular cyclization reactions.

The protocol detailed herein exploits this reactivity. The reaction of the primary or secondary amino group of an α-aminonitrile with carbon disulfide in the presence of a base generates a dithiocarbamate intermediate. This intermediate is poised for an intramolecular nucleophilic attack on the adjacent nitrile carbon, initiating a cyclization cascade that ultimately yields the stable five-membered thiohydantoin ring system.

This approach is particularly valuable for synthesizing 5,5-disubstituted thiohydantoins, which are analogs of clinically relevant drugs like enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[7][8] The ability to readily vary the substituents at the C5 position (derived from the ketone precursor in the Strecker synthesis) makes this method highly adaptable for creating focused compound libraries for structure-activity relationship (SAR) studies.[9][10]

Reaction Mechanism: A Stepwise Analysis

The conversion of an α-aminonitrile to a dithiohydantoin is a multi-step process. Understanding the causality behind each step is critical for optimizing reaction conditions and troubleshooting.

  • Formation of the Dithiocarbamate Intermediate: The reaction initiates with the nucleophilic attack of the amino group on the electrophilic carbon of carbon disulfide. A base, such as triethylamine or pyridine, facilitates this step by deprotonating the resulting dithiocarbamic acid to form a more stable and nucleophilic dithiocarbamate salt.

  • Intramolecular Cyclization: This is the key ring-forming step. The sulfur atom of the dithiocarbamate attacks the electrophilic carbon of the nitrile group. This forms a five-membered ring intermediate with an exocyclic imine.

  • Tautomerization & Protonation: The resulting intermediate undergoes tautomerization to form the more thermodynamically stable 2,4-dithiohydantoin ring. A final protonation step during aqueous work-up yields the neutral product.

The entire mechanistic pathway is illustrated in the diagram below.

G cluster_start Step 1: Dithiocarbamate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_end Step 3: Tautomerization reactant reactant intermediate intermediate product product reagent reagent A α-Aminonitrile B Dithiocarbamate Salt (Intermediate I) A->B + CS₂ + Base CS2 CS₂ Base Base C Cyclized Imine Intermediate (Intermediate II) B->C Intramolecular Attack D 5,5-Disubstituted-2,4-dithiohydantoin C->D Tautomerization & Protonation

Sources

Diazotization of 5-amino-4-methyl-2(3H)-thiazolethione for azo dyes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the diazotization of 5-amino-4-methyl-2(3H)-thiazolethione . This heterocyclic intermediate presents unique challenges due to the competing reactivity of the thione (


) group and the weak basicity of the amine.

Part 1: Executive Summary & Scientific Rationale

The Challenge: Diazotizing this compound is non-trivial compared to standard anilines.

  • Weak Basicity: The thiazole ring pulls electron density, making the amine (

    
    ) a poor nucleophile for standard aqueous diazotization (HCl/NaNO
    
    
    
    ).
  • Redox Sensitivity: The thione group (

    
    ), in equilibrium with its thiol tautomer (
    
    
    
    ), is highly susceptible to oxidation by nitrous acid (
    
    
    ), leading to disulfide dimerization (
    
    
    ) rather than diazonium formation.
  • Instability: Heterocyclic diazonium salts are thermally unstable and prone to hydrolysis.

The Solution: This protocol utilizes Nitrosylsulfuric Acid (


)  generated in situ within concentrated sulfuric acid. This anhydrous, highly acidic medium achieves three critical goals:
  • Protonation: Ensures complete dissolution of the weak base.

  • Strong Electrophile: Generates the nitrosonium ion (

    
    ), a far stronger nitrosating agent than aqueous nitrous acid.
    
  • Suppression of Oxidation: The highly acidic, non-aqueous environment minimizes the ionization of the thiol tautomer, protecting the sulfur from oxidative dimerization.

Part 2: Reaction Mechanism & Pathway

The reaction relies on the attack of the nitrosonium cation on the amine, followed by dehydration. The thione group remains intact if temperature and acidity are strictly controlled.

DiazotizationMechanism Start 5-amino-4-methyl- 2(3H)-thiazolethione Intermediate N-Nitroso Intermediate Start->Intermediate + NO+ (from HSO4NO) Oxidation Disulfide Dimer (Impurity) Start->Oxidation Oxidation (if T > 5°C) Acid Conc. H2SO4 (Solvent) NO_Source Nitrosylsulfuric Acid (NO+ HSO4-) Acid->NO_Source NaNO2 + H2SO4 NO_Source->Intermediate Diazonium Diazonium Salt (Electrophile) Intermediate->Diazonium - H2O (Dehydration) Product Azo Dye (Precipitate) Diazonium->Product Coupling (pH 4-5) Coupling Coupling Component (e.g., N,N-diethylaniline) Coupling->Product

Figure 1: Mechanistic pathway for the diazotization of this compound, highlighting the critical path to the diazonium salt versus the oxidative side reaction.

Part 3: Detailed Experimental Protocol

Safety Warning: Diazonium salts of heterocycles are potentially explosive if dried. Always keep them in solution and use immediately. Work in a fume hood.

Reagents & Equipment
ReagentGradeRole
This compound>97% PuritySubstrate
Sodium Nitrite (

)
Analytical ReagentNitrosating Agent Source
Sulfuric Acid (

)
Conc. (98%)Solvent & Acid Catalyst
Propionic Acid / Acetic AcidGlacial (1:5 mix)Co-solvent (Optional for solubility)
UreaReagent GradeScavenger for excess

Sulfamic AcidReagent GradeAlternative scavenger (preferred)
Step-by-Step Methodology

1. Preparation of Nitrosylsulfuric Acid (The "Nitrous Acid Trap")

  • Goal: Generate

    
     in an anhydrous environment.
    
  • Procedure:

    • Chill 10 mL of concentrated

      
       to 0–5°C in a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer.
      
    • Add 0.75 g (11 mmol) of dry Sodium Nitrite (

      
      ) in small portions over 15 minutes.
      
    • Critical: Stir until all solid dissolves. The solution should be clear or slightly yellow. If brown fumes (

      
      ) appear, the temperature is too high.
      
    • Result: A solution of nitrosylsulfuric acid (

      
      ).
      

2. Diazotization of the Thiazole

  • Goal: Convert the amine to diazonium without oxidizing the thione.

  • Procedure:

    • In a separate beaker, dissolve 1.46 g (10 mmol) of This compound in 10 mL of a Propionic Acid/Acetic Acid (1:5) mixture. Note: If solubility is poor, use pure conc.

      
       instead, but keep temperature strictly < 5°C.
      
    • Cool this amine solution to -5°C using an ice/salt bath.

    • Addition: Dropwise, add the amine solution into the Nitrosylsulfuric acid prepared in Step 1.

    • Rate Control: Maintain internal temperature between -5°C and 0°C. Do not exceed 0°C.

    • Stir the mixture at -5°C for 2 hours. The mixture should become a thick, syrupy liquid (the diazonium sulfate solution).

3. Validation (Starch-Iodide Test)

  • Dip a glass rod into the reaction mixture and touch it to starch-iodide paper.

  • Positive Result: Instant blue/black spot indicates excess nitrous acid (required to drive the reaction to completion).

  • Negative Result: If no color change, add slightly more

    
     (dissolved in 
    
    
    
    ).

4. Removal of Excess Nitrous Acid

  • Before coupling, add small quantities of Urea or Sulfamic Acid to the mixture until a fresh starch-iodide test is negative.

  • Reasoning: Excess nitrous acid will react with the coupling component (e.g., phenols/anilines) to form nitrosated impurities, ruining the dye brightness.

5. Coupling (General Procedure)

  • Coupler: Dissolve 10 mmol of coupling component (e.g., N,N-diethylaniline or 2-naphthol) in dilute acetic acid or NaOH (depending on coupler solubility).

  • Process: Pour the cold diazonium solution slowly into the coupler solution while maintaining pH 4–5 (using Sodium Acetate buffer) and temperature < 5°C.

  • Observation: An intense color precipitate (Red/Orange/Violet) will form immediately.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Evolution of Gas (

)
Decomposition of diazonium salt.Temperature too high (>5°C). Cool aggressively.
Tar/Polymer Formation Oxidation of thione group.Ensure anhydrous conditions.[1][2] Use

only (no water).
Low Yield / Dull Color Incomplete diazotization or coupling side reactions.Check endpoint with starch-iodide. Ensure excess

is destroyed before coupling.
Precipitate in Acid Mix Amine sulfate salt crashing out.Add more Acetic/Propionic acid to solubilize the amine before addition.

Part 5: Workflow Visualization

Workflow cluster_0 Step 1: Nitrosylsulfuric Acid Prep cluster_1 Step 2: Diazotization cluster_2 Step 3: Coupling A Conc. H2SO4 (0-5°C) B Add NaNO2 (Slowly) A->B C Clear Solution (HSO4NO) B->C E Add to HSO4NO (Temp < 0°C) C->E D Dissolve Thiazole (AcOH/Propionic Acid) D->E F Stir 2 hrs (-5°C) E->F G Starch-Iodide Test (Must be Positive) F->G H Destroy Excess HNO2 (Urea/Sulfamic Acid) G->H I Add to Coupler Solution (Buffered pH 4-5) H->I J Filter & Wash Azo Dye I->J

Figure 2: Operational workflow for the synthesis of azo dyes from this compound.

References

  • Baghdad Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2-amino-5-thiol-1,3,4-thiadiazole.

  • Organic Chemistry Portal. (n.d.). Diazotization and Coupling Reactions.

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5-substituted 2-amino-4-phenylthiazoles.

  • National Institutes of Health (NIH). (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.

  • Mishra, J. K., et al. (2018). Synthesis and Application of Azo Dyes Derived from Heterocyclic Amines. Dyes and Pigments. (General reference for nitrosylsulfuric acid protocols).

Sources

Using 5-amino-4-methylthiazole-2-thiol as a coupling component in dye synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Utilization of 5-amino-4-methylthiazole-2-thiol as a Diazo Component for the Synthesis of Novel Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of 5-amino-4-methylthiazole-2-thiol as a versatile diazo component in the synthesis of heterocyclic azo dyes. Thiazole-based azo dyes are a significant class of compounds with applications ranging from textile dyeing to medicinal chemistry and materials science.[1] This guide moves beyond a simple recitation of steps to provide in-depth mechanistic insights, detailed experimental protocols, and critical troubleshooting advice. We will explore the fundamental principles of diazotization and azo coupling as they apply to this specific heterocyclic amine, ensuring researchers can confidently and successfully synthesize novel chromophores. The protocols are designed to be self-validating, with an emphasis on safety, reproducibility, and robust characterization of the final products.

Part 1: Theoretical Framework and Mechanistic Insights

The Unique Chemistry of 5-amino-4-methylthiazole-2-thiol

5-amino-4-methylthiazole-2-thiol is a heterocyclic amine possessing unique structural features that influence its reactivity. The presence of the thiazole ring, an electron-rich aromatic system, and multiple heteroatoms (two sulfur, two nitrogen) creates a distinct electronic environment.[2] The primary amino group at the C5 position is the reactive site for diazotization. However, its basicity and reactivity are modulated by the overall electronic character of the thiazole ring. Furthermore, the thiol group at the C2 position can exist in equilibrium with its thione tautomer. This tautomerism can influence the solubility and electronic properties of the molecule and the resulting diazonium salt.[3]

Mechanism: The Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt, a highly versatile reactive intermediate.[4] The reaction is typically performed in a cold, strongly acidic medium.[5]

Causality of Experimental Choices:

  • In Situ Nitrous Acid Formation: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ.[6] Preparing it within the reaction vessel is crucial as pure nitrous acid is unstable.

  • Electrophilic Attack: The nitrous acid is protonated by the excess strong acid to form the nitrosonium ion (NO⁺), a potent electrophile.

  • N-Nitrosation: The lone pair of electrons on the nitrogen of the primary amino group of 5-amino-4-methylthiazole-2-thiol attacks the nitrosonium ion.

  • Dehydration and Triple Bond Formation: A series of proton transfers and the elimination of a water molecule leads to the formation of the stable diazonium cation (R-N≡N⁺), which features a nitrogen-nitrogen triple bond.[6]

Critical Parameter - Temperature Control: The most critical factor in any diazotization protocol is maintaining a low temperature, typically 0–5 °C.[7] Aryl diazonium salts are thermally unstable and will readily decompose at higher temperatures, liberating nitrogen gas and forming undesired byproducts, which is a primary cause of low yields.[5]

Mechanism: The Azo Coupling Reaction

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile.[8][9] It reacts with an electron-rich aromatic compound, known as the coupling component, to form the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[3]

Causality of Experimental Choices:

  • Activation of the Coupling Component: The reactivity of the coupling component is paramount. Phenols, naphthols, anilines, or other activated aromatic systems are commonly used.[8]

  • The Critical Role of pH: The pH of the reaction medium is crucial and depends on the nature of the coupling component.[7]

    • For Phenolic Couplers (e.g., 2-Naphthol): The reaction is conducted under mildly alkaline conditions (pH > 7.5).[7][10] This deprotonates the phenol to form the much more strongly activating phenoxide ion, which is more susceptible to electrophilic attack.

    • For Aromatic Amine Couplers (e.g., N,N-Dimethylaniline): The reaction is performed in mildly acidic conditions (pH < 6).[7] This ensures a sufficient concentration of the free amine (a nucleophile) without excessively protonating it, which would deactivate the ring.

Part 2: Experimental Application and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative thiazole-based azo dye using 5-amino-4-methylthiazole-2-thiol as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-amino-4-methylthiazole-2-thiol≥97%Sigma-AldrichStore in a cool, dry place.
Sodium Nitrite (NaNO₂)ACS ReagentFisher ScientificHygroscopic; store in a desiccator.
Hydrochloric Acid (HCl)37%, ACS ReagentVWRCorrosive. Handle in a fume hood.
2-Naphthol≥99%Aldrich
Sodium Hydroxide (NaOH)ACS ReagentEMD MilliporeCorrosive and hygroscopic.
UreaACS ReagentSigma-AldrichUsed to quench excess nitrous acid.
Distilled/Deionized WaterLaboratory Supply
Ethanol95% or AbsoluteFor recrystallization.
IceEssential for temperature control.
Magnetic Stirrer & Stir Bars
Beakers and Erlenmeyer FlasksAppropriate sizes (e.g., 100 mL, 250 mL).
Büchner Funnel and Filter FlaskFor vacuum filtration.
pH paper or pH meterFor monitoring reaction pH.
Protocol 1: Diazotization of 5-amino-4-methylthiazole-2-thiol

This protocol details the formation of the 4-methyl-2-thiol-thiazole-5-diazonium chloride intermediate.

Workflow Diagram: Diazotization

G cluster_prep Amine Preparation cluster_nitrite Nitrite Preparation cluster_reaction Diazotization Reaction A 1. Dissolve 5-amino-4-methyl- thiazole-2-thiol in aq. HCl B 2. Cool solution to 0-5°C in an ice bath A->B D 4. Add NaNO₂ solution dropwise to the amine solution B->D C 3. Dissolve NaNO₂ in cold water C->D E 5. Maintain temp < 5°C with vigorous stirring D->E F 6. Stir for 15-20 min post-addition E->F G 7. Result: Cold diazonium salt solution F->G H Proceed to Coupling Reaction G->H Use Immediately

Caption: Workflow for the diazotization of 5-amino-4-methylthiazole-2-thiol.

Step-by-Step Methodology:

  • Prepare the Amine Solution: In a 250 mL beaker, add 1.46 g (0.01 mol) of 5-amino-4-methylthiazole-2-thiol. Carefully add 5 mL of concentrated hydrochloric acid and 25 mL of distilled water. Stir until the amine fully dissolves; gentle warming may be required.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring. It is paramount to maintain this temperature range throughout the procedure.[11]

  • Prepare the Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol, 1.1 equivalents) of sodium nitrite in 10 mL of cold distilled water.

  • The Diazotization: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirring amine solution over 10-15 minutes. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.[7]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear solution contains the 4-methyl-2-thiol-thiazole-5-diazonium chloride.

  • Self-Validation Check: To confirm the presence of the diazonium salt, place a drop of the solution onto a filter paper and add a drop of a freshly prepared alkaline 2-naphthol solution. The immediate formation of a deep red/orange color indicates a successful diazotization.

  • Proceed Immediately: The diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[4]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of the final azo dye.

Overall Reaction Scheme

Caption: General reaction scheme for azo dye synthesis.

Step-by-Step Methodology:

  • Prepare the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool the 2-naphthol solution to below 10 °C in an ice bath with vigorous stirring.

  • The Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirring 2-naphthol solution. The addition should be done portion-wise over 15-20 minutes.

  • Precipitation: An intensely colored precipitate should form immediately. The color can range from deep red to purple.

  • pH Adjustment & Reaction Completion: After the addition is complete, check the pH of the mixture. It should be slightly alkaline (pH 8-10) to ensure complete coupling.[10] If necessary, add a few drops of 10% NaOH. Continue stirring the mixture in the ice bath for another 30 minutes.

  • Isolation of the Dye: Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is colorless and neutral to pH paper. This removes any unreacted salts or starting materials.

  • Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification and Characterization
  • Purification: For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or a DMF-water mixture.

  • Characterization:

    • Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.

    • FT-IR Spectroscopy: The IR spectrum should show the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a characteristic azo group (N=N) vibration, which is often weak, around 1500-1525 cm⁻¹.[12] A broad O-H stretch will be present if a phenolic coupler was used.

    • UV-Vis Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., DMF or ethanol) and record the UV-Vis spectrum to determine the maximum absorbance wavelength (λ_max). For thiazole azo dyes, this typically falls in the 400-600 nm range.[13]

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Expect to see signals corresponding to the aromatic protons of the thiazole and naphthol rings, as well as the methyl group.

Part 3: Data Interpretation and Troubleshooting

Expected Results

The following table summarizes hypothetical but realistic data for the dye synthesized from 5-amino-4-methylthiazole-2-thiol and 2-naphthol.

ParameterExpected Value/ObservationRationale
Yield 75-90%Azo coupling is typically a high-yielding reaction if conditions are optimized.
Appearance Deep Red to Dark Purple PowderThe extended conjugation system created by the azo linkage leads to strong absorption in the visible spectrum.
Melting Point >200 °C (with decomposition)Azo dyes are often high-melting, stable solids.[13]
λ_max (in DMF) 480 - 550 nmThe color is a result of a π-π* transition within the conjugated system of the dye molecule.
Key FT-IR Peaks (cm⁻¹) ~3400 (broad, O-H), ~1510 (N=N), ~1600 (C=C aromatic)These peaks confirm the presence of the key functional groups in the final product.[12]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Dye 1. Decomposition of Diazonium Salt: Temperature during diazotization exceeded 5-10 °C.[7]Ensure the reaction is maintained in an ice-salt bath. Add the sodium nitrite solution more slowly.
2. Incorrect Stoichiometry: Insufficient sodium nitrite for complete diazotization.Use a slight molar excess (1.05-1.1 equivalents) of sodium nitrite.[11]
3. Incorrect pH for Coupling: pH was too acidic for coupling with a phenol, or too alkaline for an amine.[7]For phenols, ensure the coupling solution is alkaline (pH > 7.5). For amines, ensure it is mildly acidic (pH < 6). Verify with a pH meter.
"Muddy" or Off-Color Product 1. Side Reactions: Diazonium salt decomposition or self-coupling.Re-run the reaction with stricter temperature control. Ensure the coupling component is pure and sufficiently reactive.
2. Impure Starting Materials: The starting amine may be oxidized or impure.Use high-purity reagents. Recrystallize the starting amine if its purity is questionable.
Product is a Tarry/Oily Mass 1. Impurities: Presence of byproducts that lower the melting point.Attempt to triturate the oil with a non-polar solvent (like hexane) to induce crystallization. Purify via column chromatography if necessary.
2. Incomplete Reaction: Unreacted starting materials are present.Allow the coupling reaction to stir for a longer period (e.g., 1-2 hours) before filtration.

Part 4: Safety Precautions

  • General: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested.

  • Diazonium Salt Instability: While aryl diazonium salts are generally stable in cold aqueous solution, they can be explosive in their isolated, dry state.[5] NEVER attempt to isolate the diazonium salt intermediate. Use the solution immediately after preparation.

References

  • ResearchGate. (n.d.). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

  • SYNTHESIS. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Scribd. (n.d.). Mechanism of Diazo Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo coupling. Retrieved from [Link]

  • ResearchGate. (2025). Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The continuous flow synthesis of azos. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo dye Derived from Thiazole and Pyridine with Some Transit. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Retrieved from [Link]

  • PubMed. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

  • Journal of Nanostructures. (2024). Novel Thiazolyl Azo Dyes: Elucidating the Design, Synthesis, Spectral Characterization, Cytotoxicity, and Antibacterial Potential of its Co(III), Ni(II), and Cu(II) NanoComplexes. Retrieved from [Link]

  • International Journal of Advanced Research. (n.d.). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. Retrieved from [Link]

  • Baghdad Science Journal. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. Retrieved from [Link]

  • Academia.edu. (n.d.). synthesis and dyeing performance of 5-methyl 2-amino. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education & Research. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. Retrieved from [Link]

Sources

Synthesis of Schiff bases from 5-amino-4-methyl-2-mercaptothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis & Characterization of Schiff Bases Derived from 5-Amino-4-methyl-2-mercaptothiazole

Part 1: Executive Summary & Strategic Rationale

The thiazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] While 2-aminothiazoles are extensively explored, 5-amino-thiazoles represent a distinct and underutilized chemical space.

The synthesis of Schiff bases from 5-amino-4-methyl-2-mercaptothiazole (AMMT) presents unique challenges compared to its 2-amino isomers:

  • Steric Hindrance: The amine at position 5 is adjacent to the methyl group at position 4, potentially retarding nucleophilic attack on bulky aldehydes.

  • Tautomeric Equilibrium: The 2-mercapto group exists in a thione-thiol equilibrium (

    
     vs 
    
    
    
    ), affecting solubility and competing reactivities.
  • Nucleophilicity: The 5-position of the thiazole ring is electron-rich, but the exocyclic amine's nucleophilicity can be modulated by the ring's aromaticity.

This guide provides a high-yield, acid-catalyzed condensation protocol designed to overcome these steric and electronic barriers, ensuring the formation of stable azomethine linkages (


).

Part 2: Chemical Strategy & Mechanism

To successfully synthesize these derivatives, we utilize a glacial acetic acid-catalyzed dehydration in a polar protic solvent (Ethanol).

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine of AMMT onto the carbonyl carbon of the substituted aldehyde.

  • Activation: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity.

  • Addition: The lone pair of the 5-amino group attacks the carbonyl, forming a carbinolamine intermediate.

  • Elimination: Proton transfer and loss of water yield the imine (Schiff base).

Pathway Visualization

The following diagram outlines the synthesis workflow and the critical decision points for purification.

G Start Start: 5-Amino-4-methyl- 2-mercaptothiazole Reflux Reflux: Ethanol (70-80°C, 3-6 hrs) Start->Reflux Reagent Reagent: Aryl Aldehyde (1.0 eq) Reagent->Reflux Catalyst Catalyst: Glacial AcOH (2-3 drops) Catalyst->Reflux Monitor Monitor: TLC (Hexane:EtOAc 7:3) Reflux->Monitor Every 1 hr Monitor->Reflux Incomplete Workup Workup: Cool to RT Pour into Ice Water Monitor->Workup Complete Purify Purification: Recrystallization (EtOH) Workup->Purify Product Final Product: Thiazole Schiff Base Purify->Product

Figure 1: Workflow for the acid-catalyzed synthesis of thiazole Schiff bases.

Part 3: Experimental Protocol

Safety Note: Thiazoles and their derivatives can be biologically active.[1][4][5][6] Perform all reactions in a fume hood. The 2-mercapto group can release odors; handle waste accordingly.

Materials Required
  • Precursor: 5-amino-4-methyl-2-mercaptothiazole (AMMT).

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).

  • Solvent: Absolute Ethanol (99.9%).

  • Catalyst: Glacial Acetic Acid.[7]

  • Equipment: Round bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.

Step-by-Step Procedure
  • Preparation of Amine Solution: In a 100 mL round bottom flask, dissolve 0.01 mol of 5-amino-4-methyl-2-mercaptothiazole in 25 mL of absolute ethanol .

    • Note: If solubility is poor due to the thione tautomer, mild warming (40°C) may be required before adding the aldehyde.

  • Addition of Aldehyde: Add 0.01 mol (equimolar amount) of the chosen aromatic aldehyde to the flask. Stir for 5-10 minutes at room temperature to ensure mixing.

  • Catalysis: Add 2-4 drops of glacial acetic acid.

    • Why: This specific stoichiometry avoids protonating the amine (which would deactivate it) while sufficiently activating the aldehyde.

  • Reflux: Attach the condenser and reflux the mixture at 75-80°C for 3 to 6 hours .

    • Monitoring: Check progress via TLC using Hexane:Ethyl Acetate (7:3 or 6:4 depending on aldehyde polarity). The starting amine spot (usually lower R_f due to polarity) should disappear.

  • Workup & Isolation:

    • Option A (Precipitate forms on cooling): Allow the reaction mixture to cool to room temperature. If a solid separates, filter under vacuum.

    • Option B (No precipitate): Pour the cooled reaction mixture onto 100 g of crushed ice with vigorous stirring. The Schiff base typically precipitates as a colored solid (yellow/orange/red).

  • Purification: Filter the solid, wash with cold water (to remove acetic acid) and cold ethanol (to remove unreacted aldehyde). Recrystallize from hot ethanol or an ethanol/water mixture to obtain the pure compound.

Part 4: Characterization & Data Interpretation

Trustworthy science requires rigorous validation. The formation of the Schiff base is confirmed by the disappearance of amine signals and the appearance of the azomethine linkage.

Spectral Validation Table
TechniqueFunctional GroupExpected Signal / ShiftInterpretation
FT-IR

(Primary Amine)
Disappearance of 3100-3400 cm

doublet
Confirms consumption of starting amine.
FT-IR

(Azomethine)
Appearance of sharp band at 1600–1630 cm

Diagnostic band for Schiff base formation [1].
FT-IR

/

Weak band ~2550 cm

(SH) or ~1250 cm

(C=S)
Confirms integrity of the mercapto/thione group.

H NMR

(Azomethine Proton)
Singlet at

8.0 – 9.8 ppm
The most critical confirmation signal. Downfield shift due to double bond anisotropy [2].

H NMR

(Thiol)
Singlet at

13.0 – 14.0 ppm
Often broad; may be absent if thione tautomer dominates in DMSO-

.

H NMR

(Methyl)
Singlet at

2.1 – 2.5 ppm
Confirms the 4-methyl group remains intact.
Troubleshooting Guide
  • Problem: Low Yield / No Precipitate.

    • Cause: The equilibrium may favor the carbinolamine intermediate or hydrolysis.

    • Solution: Add a Dean-Stark trap to remove water (azeotropic distillation) using Toluene/Ethanol mix, shifting equilibrium to the right.

  • Problem: Impurity spots on TLC.

    • Cause: Aldehyde oxidation to carboxylic acid.

    • Solution: Wash the crude solid with 5% Sodium Bicarbonate (

      
      ) solution to remove any benzoic acid derivatives formed from aldehyde oxidation.
      

Part 5: Biological Context & Applications[4][5][6][9][10][11]

For drug development professionals, this scaffold is relevant due to the bi-active nature of the thiazole ring and the azomethine linker.

  • Antimicrobial Activity: The azomethine linkage (

    
    ) is suggested to form hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes [3].
    
  • Tyrosinase Inhibition: Thiazole Schiff bases have shown potential in inhibiting tyrosinase, a key enzyme in melanin biosynthesis, making them candidates for treating hyperpigmentation disorders [4].

  • Metal Chelation: The nitrogen of the azomethine and the sulfur of the mercapto group can act as bidentate ligands for transition metals (Cu, Zn), often enhancing biological activity compared to the free ligand [5].

References

  • Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases. Indian Journal of Pharmaceutical Education and Research, 51(3), 446-453.

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Schiff Bases Derived from 4-Amino-5-(3,4,5-Trimethoxyphenyl)-1,2,4-Triazole-3-Thiol. E-Journal of Chemistry, 9(1), 443-449. (Provides analogous NMR data for mercapto-azole amines).

  • Lemilemu, F., et al. (2021).[2][6][8] Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15, Article number: 66.

  • Zou, Y., et al. (2021). Biological Evaluation and Synthesis of Thiazole Schiff Base Derivatives. Heterocycles, 102(7).[2]

  • Kalshetty, B. M., et al. (2017). Green Synthesis, Characterization and Biological Studies of Thiazole Derived Schiff Base Complexes. International Journal of Advance Research in Science and Engineering, 6(11).

Sources

Application Notes and Protocols for the S-alkylation of 5-amino-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the S-alkylation of 5-amino-4-methyl-2(3H)-thiazolethione, a critical reaction for the synthesis of a diverse range of biologically active molecules. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of S-alkylated Thiazolethiones

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities. The sulfur atom at the 2-position presents a versatile handle for chemical modification, with S-alkylation being a primary and highly effective strategy for structural diversification. This reaction introduces various alkyl groups onto the sulfur atom, leading to the formation of 2-(alkylthio)-5-amino-4-methylthiazole derivatives. These modifications can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Mechanistic Insights: The Chemistry of S-Alkylation

The S-alkylation of this compound proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The key to this transformation lies in the tautomeric nature of the starting material and the generation of a potent nucleophile.

Thione-Thiol Tautomerism

This compound exists in a tautomeric equilibrium with its thiol form, 5-amino-4-methylthiazole-2-thiol. Under basic conditions, the equilibrium shifts towards the thiol form, which can be deprotonated.

Generation of the Thiolate Nucleophile

The presence of a base is crucial for the deprotonation of the thiol group (-SH) to form a thiolate anion (-S⁻). This anion is a soft and highly effective nucleophile, which is essential for the subsequent alkylation step. The choice of base is critical; an appropriate base should be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.

The SN2 Reaction

The generated thiolate anion then attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent), displacing the leaving group (e.g., bromide, iodide) to form the desired S-alkylated product. The reaction is typically regioselective for the sulfur atom over the nitrogen atoms due to the higher nucleophilicity of the soft thiolate anion towards the soft electrophilic carbon of the alkyl halide, a concept explained by Hard and Soft Acids and Bases (HSAB) theory.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established procedures for the S-alkylation of analogous heterocyclic thiones and is optimized for the selective S-alkylation of this compound.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Detailed Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Suspend the solids in anhydrous acetone or DMF (a typical concentration is 0.1-0.5 M).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkylating agent (1.1 - 1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C), depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-alkylated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the S-alkylation procedure.

S_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start add_reagents Add this compound, K₂CO₃, and solvent to flask start->add_reagents add_alkyl_halide Add alkyl halide add_reagents->add_alkyl_halide stir_heat Stir at RT or heat (Monitor by TLC) add_alkyl_halide->stir_heat cool_filter Cool and filter stir_heat->cool_filter concentrate Concentrate filtrate cool_filter->concentrate extract Extract with DCM and wash concentrate->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Silica gel chromatography dry_concentrate->chromatography characterization Characterize product (NMR, MS) chromatography->characterization

Caption: Workflow for the S-alkylation of this compound.

Key Experimental Parameters and Causality

The success of the S-alkylation reaction is highly dependent on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Field-Proven Insights
Base Anhydrous K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA)Potassium carbonate is a mild and effective base for deprotonating the thiol without promoting significant side reactions. Cesium carbonate can be used for less reactive alkylating agents due to its higher basicity and solubility. Organic bases like TEA are also suitable, particularly when a homogeneous reaction mixture is desired. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.[1][2]
Solvent Anhydrous acetone, DMF, acetonitrilePolar aprotic solvents are ideal as they can dissolve the reactants and facilitate the SN2 reaction by stabilizing the transition state. Acetone is a good starting point due to its volatility, which simplifies work-up. DMF can be used for less soluble starting materials or less reactive alkylating agents due to its higher boiling point and polarity.
Alkylating Agent Alkyl iodides, bromides, or chloridesThe reactivity of the alkylating agent follows the order I > Br > Cl. Alkyl iodides are the most reactive and are often used for efficient alkylation at room temperature. Benzyl and allyl halides are also highly reactive. The choice of alkylating agent directly determines the nature of the "R" group introduced onto the sulfur atom.
Temperature Room temperature to 60 °CMany S-alkylation reactions with reactive alkyl halides proceed efficiently at room temperature. For less reactive halides, gentle heating can increase the reaction rate. However, excessive heat should be avoided as it may lead to side reactions, such as N-alkylation or decomposition.
Stoichiometry 1.1 - 1.2 equivalents of alkylating agentA slight excess of the alkylating agent is typically used to ensure complete consumption of the starting thiazolethione. A large excess should be avoided to minimize potential side reactions and simplify purification.

Troubleshooting and Self-Validating Systems

A robust protocol should have built-in checks to ensure its validity.

  • Monitoring by TLC: Regular monitoring of the reaction by TLC is crucial. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progress of the reaction. Co-spotting with the starting material is essential for accurate assessment.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of the alkylating agent or base can be added. Gentle heating may also be necessary.

  • Formation of Side Products: The appearance of multiple new spots on the TLC plate may indicate side reactions, such as N-alkylation or dialkylation. In such cases, optimizing the reaction conditions (e.g., lowering the temperature, changing the base or solvent) is recommended.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization as an alternative or complementary purification technique.

Conclusion

The S-alkylation of this compound is a fundamental and versatile transformation in synthetic and medicinal chemistry. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can efficiently synthesize a wide variety of 2-(alkylthio)-5-amino-4-methylthiazole derivatives. This protocol provides a solid foundation for the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]

  • El-Sayed, E. M., & Youssef, B. G. M. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. PMC. [Link]

  • Jarosław, G., Aneta, P., & Anna, K. (2014). Synthesis and anti-yeast evaluation of novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives. PubMed. [Link]

  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Lilly TB Drug Discovery Initiative. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One. [Link]

  • Kozuch, S., & Shaik, S. (2011). On the Role of a Base in the Catalytic Arylation of Olefins. ResearchGate. [Link]

  • Kundrat, O., Dvorakova, H., Böhm, S., Eigner, V., & Lhotak, P. (2012). S-alkylation of thiacalixarenes: how the regio- and stereoselectivities depend on the starting conformation. PubMed. [Link]

  • Macmillan, D. W. C., & Perfetti, M. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Macmillan Group. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses. [Link]

  • Rajasekharan-Nair, R., Moore, D., Chalmers, K., Wallace, D., Diamond, L. M., Darby, L., ... & Spicer, M. D. (2013). S-alkylation of soft scorpionates. PubMed. [Link]

  • Said, M. M., & El-Zahabi, H. S. A. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. PubMed. [Link]

  • Wikipedia. (2024). Alkylation. Wikipedia. [Link]

  • Zhang, Y., & Wang, J. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

Sources

Applications of thiazole-2-thiones in coordination chemistry ligands

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Thiazole-2-thiones in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiazole-2-thiones and their derivatives as versatile ligands in coordination chemistry. It delves into their synthesis, coordination behavior, and diverse applications, offering both theoretical insights and practical, field-proven protocols for the modern research laboratory.

Introduction: The Versatility of Thiazole-2-thione Ligands

Thiazole-containing compounds are a cornerstone in medicinal and materials chemistry, found in everything from essential vitamins like thiamine to blockbuster drugs.[1] The thiazole-2-thione scaffold, and its saturated analog thiazolidine-2-thione, represent a particularly fascinating class of ligands for coordination chemists. Their significance stems from a unique structural feature: thione-thiol tautomerism. This allows the molecule to exist in two forms, a thione form (containing a C=S group) and a thiol form (containing an S-H group), which dictates its coordination properties.

Furthermore, the thiazole-2-thione moiety is an ambidentate ligand, meaning it possesses multiple potential donor atoms. A metal ion can coordinate either through the endocyclic nitrogen atom or the exocyclic sulfur atom. This dual-coordination ability allows for the synthesis of a wide array of metal complexes with varied geometries and electronic properties, which in turn leads to diverse applications in catalysis, medicine, and materials science.[2][3]

G cluster_tautomerism Thione-Thiol Tautomerism cluster_coordination Ambidentate Coordination Modes Thione Thiazole-2-thione (Thione Form) Thiol Thiazole-2-thiol (Thiol Form) Thione->Thiol [H+] N_Coord N-Coordination (Hard-Hard Interaction) Thione->N_Coord Donates N lone pair S_Coord S-Coordination (Soft-Soft Interaction) Thiol->S_Coord Donates S lone pair M Metal Ion (M) M->N_Coord via Nitrogen M->S_Coord via Sulfur

Coordination Chemistry: Mastering the Metal-Ligand Interaction

The choice of donor atom—nitrogen versus sulfur—is not random. It is governed by established principles of coordination chemistry, primarily the Hard and Soft Acids and Bases (HSAB) theory.

  • Nitrogen Coordination: The nitrogen atom is a "hard" donor. It preferentially binds to "hard" metal ions like Co(II), Ni(II), and Cu(II), as well as borderline ions like Zn(II) and Cd(II).[3] This interaction is primarily electrostatic in nature.

  • Sulfur Coordination: The exocyclic sulfur atom is a "soft" donor. It forms strong covalent bonds with "soft" metal ions such as Hg(II), Pd(II), and Pt(II).

Spectroscopic analysis is crucial for elucidating the coordination mode in the synthesized complexes.

  • Infrared (IR) Spectroscopy: Coordination through the nitrogen atom typically results in a shift of the C=N stretching vibration. Conversely, coordination involving the sulfur atom often leads to a decrease in the frequency of the C=S stretching vibration. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N or M-S bonds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, protons near the coordination site will experience a change in their chemical environment, leading to shifts in their resonance signals.[6][7] Similarly, in ¹³C NMR, the carbon atoms of the C=S or C=N groups will show significant shifts upon complexation.[8]

Table 1: Summary of Metal Complexes and Their Properties

Metal IonTypical GeometryCoordination ModeKey Application Area
Cu(II)Octahedral, Square PlanarN-donor, O/N-donor (Schiff bases)Antimicrobial, Anticancer[6][9]
Co(II)OctahedralN-donor, O/N-donor (Schiff bases)Antimicrobial, Catalysis[9][10]
Ni(II)Octahedral, Square PlanarN-donor, O/N-donor (Schiff bases)Antimicrobial, Catalysis[10][11]
Zn(II)Tetrahedral, OctahedralN-donorAntimicrobial, DNA Cleavage[6][12]
Cd(II)Polymeric ChainsN/S bridgingLuminescent Materials[13]
Hg(II)TetrahedralN-donorNot widely studied for bio-applications

Applications in Drug Development and Catalysis

The coordination of thiazole-2-thiones to metal centers can dramatically enhance their biological activity and introduce novel catalytic properties.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Metal complexes of thiazole-2-thione derivatives have shown significant promise as antimicrobial, antifungal, and anticancer agents.[2][9][14]

  • Antimicrobial and Antifungal Activity: According to Tweedy's chelation theory, complexation can enhance the lipophilic character of the ligand.[6] This increased lipophilicity allows the complex to more easily penetrate the lipid membranes of bacteria and fungi, disrupting cellular processes. The metal ion itself can become more toxic to the pathogen upon coordination. Studies consistently show that metal complexes exhibit significantly higher antimicrobial activity than the free ligands.[11][15]

  • Anticancer and DNA Cleavage: Some thiazole-based metal complexes have demonstrated the ability to cleave DNA, a key mechanism for anticancer drugs.[6] The complex can interact with the DNA helix and, often through the generation of reactive oxygen species, induce single- or double-strand breaks, leading to apoptosis in cancer cells.

Homogeneous Catalysis

Thiazole-based metal complexes can function as effective and reusable catalysts for a variety of organic transformations.[16] The metal center acts as a Lewis acid, while the ligand framework can be tuned to influence selectivity and efficiency. Reported applications include Knoevenagel condensation, cyanation reactions, and the ring-opening of epoxides.[16] The ability to immobilize these complexes on solid supports further enhances their utility as heterogeneous catalysts.

Application Notes and Protocols

The following protocols provide a validated framework for the synthesis and evaluation of thiazole-2-thione-based metal complexes.

Protocol 1: Synthesis of Thiazolidine-2-thione (Ligand)

This protocol is adapted from established methods for the synthesis of the saturated analog of thiazole-2-thione.[2][17][18]

Causality: This synthesis relies on the reaction of 2-aminoethanol with carbon disulfide in a basic medium. The ethanolamine provides the N-C-C-O backbone, which is then cyclized with CS₂. Potassium hydroxide acts as a base to facilitate the reaction.

Materials:

  • 2-Aminoethanol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 0.10 mol of KOH in 100 mL of ethanol. Cool the solution in an ice bath.

  • Slowly add 0.05 mol of 2-aminoethanol to the cooled solution with continuous stirring.

  • From the dropping funnel, add 0.10 mol of carbon disulfide dropwise over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 3 hours.

  • Slowly and carefully neutralize the reaction mixture by adding concentrated HCl dropwise until the pH is ~6-7. A precipitate will form.

  • Filter the crude product, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure thiazolidine-2-thione.

  • Validation: Confirm the product identity and purity using melting point determination, FTIR, and ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Dichlorobis(thiazolidine-2-thione)zinc(II) Complex

Causality: This is a direct synthesis where the pre-formed ligand is reacted with a metal salt. Ethanol is a common solvent as both reactants are typically soluble in it. The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a tetrahedral [ML₂Cl₂] type complex, which is common for Zn(II).[19]

Materials:

  • Thiazolidine-2-thione (from Protocol 1)

  • Zinc(II) chloride (ZnCl₂), anhydrous

  • Absolute ethanol

Procedure:

  • Dissolve 2 mmol of thiazolidine-2-thione in 20 mL of hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of anhydrous ZnCl₂ in 15 mL of hot absolute ethanol.

  • Add the ZnCl₂ solution dropwise to the ligand solution with constant stirring.

  • Reflux the mixture for 2-3 hours. A white precipitate will form as the reaction proceeds.

  • Allow the mixture to cool to room temperature.

  • Collect the white solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the complex in a vacuum desiccator.

  • Validation: Characterize the complex using FTIR, elemental analysis, and molar conductance measurements to confirm the formation of a non-electrolytic complex.[6]

G start Start ligand_synth Protocol 1: Ligand Synthesis (e.g., Thiazolidine-2-thione) start->ligand_synth complex_synth Protocol 2: Metal Complex Synthesis (Ligand + Metal Salt) ligand_synth->complex_synth characterization Characterization (FTIR, NMR, UV-Vis, EA) complex_synth->characterization application_test Protocol 4: Application Testing (e.g., Antimicrobial Assay) characterization->application_test end End application_test->end

Protocol 3: Characterization of the Metal Complex

Causality: Comparing the spectra of the free ligand and the metal complex allows for the unambiguous determination of coordination. Changes in vibrational frequencies (IR) or electronic environments (NMR) are direct evidence of bond formation with the metal ion.

  • FTIR Spectroscopy:

    • Record the IR spectrum of the free thiazolidine-2-thione ligand and the synthesized Zn(II) complex.

    • Expected Result: Look for a shift in the ν(N-H) band and changes in the region associated with the thioamide group. The appearance of a new, weak band in the far-IR region (400-500 cm⁻¹) can be assigned to the ν(Zn-N) vibration, confirming N-coordination.[3][5]

  • ¹H NMR Spectroscopy:

    • Record the ¹H NMR spectrum of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Result: The proton attached to the nitrogen (N-H) will likely show a downfield shift or broadening upon coordination due to the donation of electron density to the metal center. Protons on the adjacent methylene groups may also show slight shifts.[9]

  • Molar Conductance:

    • Prepare a 10⁻³ M solution of the complex in a suitable solvent like DMF or DMSO.

    • Measure its molar conductivity.

    • Expected Result: A low conductivity value (typically < 80 Ω⁻¹cm²mol⁻¹) indicates a non-electrolytic complex, confirming that the chloride ions are part of the coordination sphere and not counter-ions.[6]

Protocol 4: Evaluation of Antimicrobial Activity (Disk Diffusion Method)

Causality: This assay provides a standard and reliable method to assess the ability of a compound to inhibit microbial growth. The size of the zone of inhibition directly correlates with the compound's potency.

Materials:

  • Synthesized ligand and metal complex

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile filter paper disks

  • Standard antibiotic/antifungal drug (e.g., Gentamicin)

  • DMSO (as a solvent and negative control)

Procedure:

  • Prepare sterile agar plates.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Prepare solutions of the ligand, the metal complex, and the standard drug at a known concentration (e.g., 100 µg/mL) in DMSO.

  • Impregnate sterile filter paper disks with equal volumes of the test solutions and the DMSO control.

  • Carefully place the disks on the inoculated agar surface.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Validation: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters. Compare the zone of inhibition of the complex to that of the free ligand and the standard drug. A larger zone indicates greater antimicrobial activity.[9]

Conclusion and Future Outlook

Thiazole-2-thiones and their derivatives are exceptionally versatile ligands whose properties can be finely tuned through synthetic modification and metal ion selection. The resulting coordination complexes have demonstrated significant potential in both medicinal chemistry and catalysis. The enhanced biological activity observed upon chelation makes these compounds prime candidates for the development of new classes of antimicrobial and anticancer agents. Future research will likely focus on the synthesis of heterometallic complexes, the exploration of their catalytic mechanisms in greater detail, and their application in materials science as sensors and luminescent probes.[13][16]

References

  • Jain, R. K., et al. (2011). Biological activity studies on some transition metal complexes containing thiazole moiety. Der Pharma Chemica, 3(1), 8-21. Available at: [Link]

  • Sharma, A. K., & Vats, S. (2023). Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. Ignited Minds Journals. Available at: [Link]

  • Mruthyunjayaswamy, B. H. M., et al. (2018). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. Indian Journal of Pharmaceutical Education and Research, 52(2), 254-263. Available at: [Link]

  • Duyckaerts, G. (1980). Complexes of thiazoles. I. Zinc(II), cobalt(II), copper(II), nickel(II), and platinum(II) derivatives of alkyl-substituted thiazoles. Inorganic Chemistry. Available at: [Link]

  • Kalshetty, B. M., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research, 51(3), 490-498. Available at: [Link]

  • Yadav, M., et al. (2019). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 35(1). Available at: [Link]

  • Ogungbe, I. V., & Ogundele, A. V. (2014). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. PMC. Available at: [Link]

  • Ghosh, A., et al. (2020). A Metalloligand Appended with Thiazole Rings: Heterometallic {Co3+–Zn2+} and {Co3+–Cd2+} Complexes and Their Heterogeneous Catalytic Applications. ResearchGate. Available at: [Link]

  • Al-Janabi, A. S., et al. (2023). Synthesis and characterization of new metal complexes of thione and phosphines Ligands. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. Available at: [Link]

  • Zhang, J., et al. (2022). A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. Journal of Sulfur Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Thiazolidine. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 1,3-thiazolidine-2-thiones. Available at: [Link]

  • Preti, C., & Tosi, G. (1971). Thiomorpholin-3-one and thiazolidine-2-thione complexes with Group IIB metals. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]

  • Kaczmarek, M. T., et al. (2016). Isolation and spectroscopic characterization of Zn(II), Cu(II), and Pd(II) complexes of 1,3,4-thiadiazole-derived ligand. Arrow@TU Dublin. Available at: [Link]

  • Abu-Dief, A. M., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]

  • Mohamed, G. G., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PMC. Available at: [Link]

  • Tona, V., et al. (2022). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link]

  • Yu, F., et al. (2021). Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization of Enaminones with Elemental Sulfur. Organic Chemistry Portal. Available at: [Link]

  • Kalshetty, B. M., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • López-Mayorga, B., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. Available at: [Link]

  • Singh, P., et al. (2013). Thiazolidine-2,4-diones: progress towards multifarious applications. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mazur, T., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy. Available at: [Link]

  • Sadgar, A. A., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC. Available at: [Link]

  • Al-Jibouri, M. N. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. AJOL.info. Available at: [Link]

  • Kaczmarek, M. T., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-amino-4-methyl-2(3H)-thiazolethione. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield of this valuable heterocyclic compound.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a variation of the Cook-Heilbron thiazole synthesis.[1] This reaction involves the cyclization of an α-aminonitrile with carbon disulfide. For the synthesis of our target molecule, the key starting materials are 2-aminopropionitrile and carbon disulfide. Understanding the mechanism of this reaction is crucial for troubleshooting and optimizing the yield.

The reaction proceeds through the nucleophilic attack of the amino group of 2-aminopropionitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final this compound product. The thione-thiol tautomerism is an important characteristic of the final product, with the thione form generally being the major tautomer in neutral and acidic conditions.

Visualizing the Synthesis Pathway

To better understand the reaction flow, the following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 2-Aminopropionitrile Intermediate Dithiocarbamate Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Carbon Disulfide (CS2) Reactant2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product This compound Tautomerization->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Causes Solutions & Explanations
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 2-aminopropionitrile or carbon disulfide can inhibit the reaction. 2. Suboptimal reaction temperature: The reaction is sensitive to temperature; too low may result in a slow reaction rate, while too high can lead to decomposition of reactants or products.[2] 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. 4. Presence of water: Moisture can interfere with the reaction.1. Purify starting materials: Distill carbon disulfide and ensure 2-aminopropionitrile is pure. 2. Optimize temperature: Start with a low temperature (e.g., 0-5 °C) and gradually increase if the reaction is slow. Monitor the reaction progress by TLC. 3. Use a slight excess of carbon disulfide: A small excess (e.g., 1.1-1.2 equivalents) of carbon disulfide can help drive the reaction to completion. 4. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a Dark, Tarry Substance 1. Decomposition of the dithiocarbamate intermediate: The intermediate can be unstable at higher temperatures. 2. Side reactions of carbon disulfide: Carbon disulfide can react with itself or other species at elevated temperatures.[3] 3. Polymerization of 2-aminopropionitrile: This can occur under certain conditions, especially in the presence of impurities.1. Maintain low reaction temperature: Keep the reaction temperature below 10 °C, especially during the initial addition of carbon disulfide. 2. Control the rate of addition: Add carbon disulfide dropwise to the solution of 2-aminopropionitrile to control the exotherm. 3. Use purified starting materials: Ensure the purity of 2-aminopropionitrile to minimize polymerization.
Product is Difficult to Purify 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture that is difficult to separate. 2. Formation of multiple side products: Side reactions can generate impurities with similar polarity to the product. 3. Product insolubility: The product may have limited solubility in common chromatography solvents.1. Monitor reaction completion: Use TLC to ensure the reaction has gone to completion before workup. 2. Optimize reaction conditions to minimize side products: Follow the temperature and stoichiometry recommendations. 3. Use a suitable purification method: Column chromatography with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can also be used.
Inconsistent Results 1. Variability in reagent quality: Different batches of starting materials may have varying purity. 2. Atmospheric moisture: The reaction may be sensitive to humidity. 3. Inconsistent reaction setup: Variations in stirring speed or heating can affect the outcome.1. Standardize reagent sources and purity: Use reagents from a reliable source and check their purity before use. 2. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture. 3. Ensure consistent experimental setup: Use a well-controlled reaction setup with consistent stirring and temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: While various solvents can be used, polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally preferred. They provide good solubility for the reactants and are relatively inert under the reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What are the expected spectroscopic characteristics of this compound?

A3:

  • ¹H NMR: You should expect to see a singlet for the methyl group protons, a broad singlet for the amino group protons, and a singlet for the N-H proton of the thiazole ring. The chemical shifts will depend on the solvent used.

  • ¹³C NMR: Expect signals for the methyl carbon, the C4 and C5 carbons of the thiazole ring, and the C=S (thione) carbon.

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching (amino and thiazole ring), C-H stretching (methyl), C=C and C=N stretching of the ring, and the C=S stretching of the thione group.

Q4: Can I use a different base for the reaction?

A4: The Cook-Heilbron synthesis is typically carried out under neutral or slightly basic conditions. A mild, non-nucleophilic base like triethylamine or pyridine can be used to neutralize any acidic byproducts that may form. However, strong bases should be avoided as they can promote side reactions.

Q5: My final product is an off-white or yellowish solid. Is this normal?

A5: Yes, it is common for the crude product to have a slight color. This can be due to minor impurities. Purification by recrystallization or column chromatography should yield a purer, often white or pale yellow solid.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Aminopropionitrile

  • Carbon disulfide (CS₂)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopropionitrile (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Carbon Disulfide: Add carbon disulfide (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, add triethylamine (1.1 eq) to the reaction mixture. Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR and IR spectroscopy.

Troubleshooting Workflow

The following diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or No Product? Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Yes Tarry_Product Formation of Tarry Byproduct? Start->Tarry_Product No Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Check_Stoichiometry Confirm Correct Stoichiometry Check_Conditions->Check_Stoichiometry Check_Moisture Ensure Anhydrous Conditions Check_Stoichiometry->Check_Moisture Optimize Systematically Optimize Conditions Check_Moisture->Optimize Success Successful Synthesis Optimize->Success Lower_Temp Lower Reaction Temperature Tarry_Product->Lower_Temp Yes Purification_Issue Difficulty in Purification? Tarry_Product->Purification_Issue No Slow_Addition Slower Reagent Addition Lower_Temp->Slow_Addition Slow_Addition->Optimize Optimize_Chroma Optimize Chromatography (Solvent, Gradient) Purification_Issue->Optimize_Chroma Yes Purification_Issue->Success No Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize Recrystallize->Success

Caption: A step-by-step guide to troubleshooting common synthesis problems.

References

Sources

Technical Support Center: Sulfur Impurity Removal in Thiazole-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification Protocols for Thiazole-2-thione Scaffolds Ticket ID: S-REM-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of thiazole-2-thiones (and their tautomeric 2-mercaptothiazoles) frequently results in contamination with elemental sulfur (


). This impurity arises from the oxidation of hydrosulfide byproducts, decomposition of carbon disulfide (

), or unreacted sulfur reagents in oxidative cyclizations.

Sulfur is notoriously difficult to remove because its solubility profile mimics many heterocyclic thiones: it is non-polar enough to dissolve in organic extraction solvents but "sticky" enough to smear across silica gel columns, contaminating fractions.

This guide provides three tiered protocols to eliminate sulfur, ranging from chemical scavenging to pH-switching.

Module 1: The "Precision Strike" (Phosphine Scavenging)

Best for: Small-scale reactions (<5g), high-value intermediates, or compounds lacking acidic protons.

The Science

Triphenylphosphine (


) is a "soft" nucleophile that attacks the "soft" electrophilic sulfur ring (

). It rapidly cleaves the sulfur-sulfur bonds, converting insoluble or non-polar elemental sulfur into Triphenylphosphine sulfide (

)
.

Why this works:

  • Polarity Shift: unlike

    
    , 
    
    
    
    is highly crystalline and significantly more polar. It can often be removed by simple filtration (if using non-polar solvents) or easily separated via flash chromatography.
  • Stoichiometry: The reaction is quantitative.

Protocol
  • Quantify: Estimate the mass of sulfur impurity (based on TLC intensity or crude mass surplus).

  • Dissolve: Dissolve your crude reaction mixture in Dichloromethane (DCM) or Toluene .

    • Note: Avoid alcohols initially; the reaction is faster in non-polar aprotic solvents.

  • Add Scavenger: Add 1.1 equivalents of

    
     relative to the estimated sulfur content.
    
  • Incubate: Stir at room temperature for 15–30 minutes .

    • Visual Check: The solution often lightens in color as the yellow sulfur is consumed.

  • Precipitate (Optional): Add cold Hexanes or Diethyl Ether .

    
     often precipitates as a white solid.[1] Filter it off.
    
  • Purify: Load the filtrate onto a silica plug. Elute with a polarity gradient. The product will elute significantly later than the now-removed

    
    , and usually before any remaining 
    
    
    
    .

Module 2: The "Green Wash" (Sulfite Phase Transfer)

Best for: Large-scale scale-up (>10g), cost-sensitive processes, and "Green Chemistry" compliance.

The Science

Sodium sulfite (


) reacts with elemental sulfur to form sodium thiosulfate (

)
. While sulfur is insoluble in water, thiosulfate is highly water-soluble.

The Challenge: Sulfur is in the organic phase; Sulfite is in the aqueous phase. The Solution: We use heat and vigorous agitation (or a Phase Transfer Catalyst) to bridge the gap.

Protocol
  • Prepare Solvent System: Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate or Toluene).

  • Prepare Wash Solution: Prepare a saturated aqueous solution of Sodium Sulfite (

    
    ) .
    
  • Phase Transfer (Critical Step):

    • Add the sulfite solution to the organic layer (1:1 volume ratio).

    • Add Catalyst: Add 1-2 mol% of Tetrabutylammonium bromide (TBAB) .

    • Why? TBAB shuttles the sulfite anion into the organic layer to attack the sulfur.

  • Heat: Reflux the biphasic mixture at 60-70°C for 1–2 hours with vigorous stirring.

  • Separation: Cool to room temperature. Separate the layers.

    • Result: The sulfur has migrated into the aqueous layer as thiosulfate.

  • Wash: Wash the organic layer once with water to remove residual salts, then dry over

    
    .
    

Module 3: The "pH Switch" (Base Extraction)

Best for: Thiazole-2-thiones with an unsubstituted Nitrogen (N-H). Constraint: Do NOT use for N-alkylated/N-arylated thiazoles.

The Science

Thiazoline-2-thiones (containing an N-H group) are acidic (


) due to the thioamide resonance. Elemental sulfur is not acidic. We can leverage this to chemically pull the product into water, leaving the sulfur behind.
Protocol
  • Dissolve: Dissolve crude mixture in DCM or Ethyl Acetate .

  • Extract (Base): Extract the organic layer with 0.5M - 1.0M NaOH (2x washes).

    • Mechanism:[1][2][3] The product deprotonates and moves to the aqueous layer as the sodium salt.

    • Impurity Fate: The neutral sulfur (

      
      ) stays in the organic layer.
      
  • Discard Organic Layer: The yellow organic layer contains the sulfur. Discard it (properly).

  • Precipitate (Acid): Cool the aqueous layer (now containing your product) on ice.

  • Acidify: Slowly add 1M HCl until pH < 2.

    • Result: The product reprotonates and precipitates out of the water as a pure solid.

  • Collect: Filter the solid. It should be free of sulfur.

Visualizing the Workflows

The following diagrams illustrate the decision logic and the mechanism of the "Precision Strike" (Phosphine) method.

G Start Crude Thiazole-2-thione (Contaminated with S8) CheckNH Does the Thiazole have an N-H bond? Start->CheckNH BaseExtract Method 3: Base Extraction (NaOH Wash -> Acidify) CheckNH->BaseExtract Yes ScaleCheck Scale of Reaction CheckNH->ScaleCheck No PureSolid Precipitate Pure Product BaseExtract->PureSolid SmallScale Small Scale / High Value ScaleCheck->SmallScale LargeScale Large Scale / Cost Sensitive ScaleCheck->LargeScale Phosphine Method 1: Phosphine Scavenger (Add PPh3 -> Filter Ph3P=S) SmallScale->Phosphine Sulfite Method 2: Sulfite Wash (Reflux with Na2SO3 + TBAB) LargeScale->Sulfite FinalPurification Final Flash Chromatography or Recrystallization Phosphine->FinalPurification Sulfite->FinalPurification

Figure 1: Decision Matrix for Sulfur Removal Protocols.

Comparative Analysis of Methods

FeatureMethod 1: Phosphine (

)
Method 2: Sulfite (

)
Method 3: Base Extraction
Efficiency Very High (>95% removal)High (requires heat)Excellent (100% separation)
Cost High (

is expensive)
Very LowLow
Scalability Poor (generates solid waste)ExcellentGood
Prerequisite NoneHeat stable productMust have N-H bond
Byproducts

(Solid)
Thiosulfate (Water soluble)NaCl (Salt)

Troubleshooting & FAQs

Q: My product is an oil, and I used the Phosphine method. How do I separate the


? 
A:  If your product is an oil, you cannot rely on filtration. You must use column chromatography. 

is moderately polar. If it co-elutes with your product, switch your solvent system.

is very soluble in DCM but poorly soluble in Hexanes. Try triturating your oil with cold Hexanes/Ether; the

may crystallize out while your product stays in the oil.

Q: I used the Sulfite method, but the sulfur is still there. A: This is usually a phase-transfer failure.

  • Did you use TBAB (Phase Transfer Catalyst)? Without it, the reaction is extremely slow.

  • Did you heat it? The reaction

    
     has a high activation energy. Room temperature stirring is insufficient.
    
  • Ensure your organic solvent is Toluene or Xylene (where sulfur is soluble), not Hexanes (where sulfur is less soluble and might aggregate).

Q: Can I just recrystallize the sulfur away? A: Sometimes. Elemental sulfur has high solubility in Carbon Disulfide (


)  and Toluene , but low solubility in Methanol  and Ethanol .
  • Strategy: If your thiazole-2-thione is soluble in hot Ethanol, recrystallize from Ethanol. The sulfur may remain undissolved (filter it hot) or stay in the mother liquor upon cooling. However, sulfur tends to occlude (get trapped) inside growing crystals, so chemical removal (Methods 1-3) is preferred before final recrystallization.

References

  • Bartlett, P. D., & Meguerian, G. (1956). Reactions of Elemental Sulfur with Triphenylphosphine. Journal of the American Chemical Society. Link

  • Petrosyan, A., et al. (2022).[1] Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Clean Technologies. Link

  • EPA Method 3660B. (1996).[4] Sulfur Cleanup: Use of Tetrabutylammonium Sulfite.[4] US Environmental Protection Agency. Link

  • Zhang, B., et al. (2021).[2] Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization. Organic Letters. Link

Sources

Technical Support Center: CS₂-Mediated Cyclization of Aminonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: #CS2-CYC-OPT

Welcome to the Advanced Heterocycle Synthesis Support Hub.

You are accessing this guide because your CS₂ cyclization of aminonitriles is likely suffering from "tarring," low yields, or regioselectivity issues. This reaction is a cornerstone in synthesizing 5-amino-thiazoles and 1,3-dithiole-2-thiones (key scaffolds in antiviral and adenosine receptor antagonist development), but it is notoriously sensitive to thermodynamic parameters.

Below is your dynamic troubleshooting interface.

Part 1: The Diagnostic Matrix (Troubleshooting)
Issue 1: The "Black Tar" Phenomenon (Oligomerization)

Symptom: The reaction mixture turns opaque black/dark brown within minutes of CS₂ addition; workup yields an intractable gum.

  • Root Cause: CS₂ is an electrophile, but under high local concentrations or elevated temperatures, it undergoes radical-induced polymerization (forming "Bridgman’s Black" analogues) or induces oligomerization of the aminonitrile substrate via the Strecker reversal mechanism.

  • Technical Fix:

    • Cryogenic Addition: Always add CS₂ at -10°C to 0°C , even if the protocol says "room temperature." The dithiocarbamate formation is exothermic.

    • Dilution Factor: CS₂ acts as a "wedge" monomer.[1] High concentrations favor intermolecular polymerization over intramolecular cyclization. Maintain substrate concentration < 0.1 M .

    • Light Exclusion: CS₂ is photosensitive. Wrap the flask in aluminum foil to prevent photo-initiated radical polymerization.

Issue 2: The "Stalled Intermediate" (Incomplete Cyclization)

Symptom: LCMS shows a mass corresponding to the dithiocarbamate (M+76) or the starting material, but no cyclized product.

  • Root Cause: The nitrile group is not sufficiently electrophilic, or the dithiocarbamate sulfur is not nucleophilic enough to close the ring (5-exo-dig cyclization failure).

  • Technical Fix:

    • Base Switching (The pKa Ladder): If using TEA (pKa ~10.7), switch to DBU (pKa ~12) or NaH . The amine proton must be fully removed to maximize the electron density on the sulfur.

    • Lewis Acid Activation: Add 10 mol% ZnCl₂ or CuI . This coordinates to the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon and accelerating the sulfur attack.

Issue 3: Desulfurization & Oxidation

Symptom: Formation of urea derivatives or disulfides (dimers) instead of the thione.

  • Root Cause:

    • Desulfurization: Reaction temperature >60°C in the presence of strong bases can extrude sulfur.

    • Dimerization: Thiolate intermediates are highly susceptible to oxidation by atmospheric oxygen.

  • Technical Fix:

    • Strict Inert Atmosphere: Sparge solvents with Argon for 15 minutes. Nitrogen is often insufficient for highly sensitive thiolates.

    • Temperature Ceiling: Do not exceed 50°C during the cyclization phase unless using a sealed vessel.

Part 2: The Mechanism & Workflow (Visualization)

The following diagram illustrates the critical bifurcation points between successful cyclization and the two most common failure modes: Reversal (Strecker) and Polymerization.

CS2_Cyclization_Pathways Start α-Aminonitrile Inter1 Dithiocarbamic Acid (Transient) Start->Inter1 + CS₂ CS2 CS₂ (Electrophile) Inter2 Dithiocarbamate Anion (Key Intermediate) Inter1->Inter2 + Base (Deprotonation) Base Base (DBU/NaH) Path_Success Intramolecular Nu- Attack on CN Inter2->Path_Success Kinetic Control (Low Conc) Path_Fail1 Strecker Reversal (High Temp/Weak Base) Inter2->Path_Fail1 Thermodynamic Instability Path_Fail2 Intermolecular Polymerization Inter2->Path_Fail2 High Conc. or Light Product 5-Amino-thiazole-2-thione (Target) Path_Success->Product Fail1_Prod Aldehyde + HCN + Amine Path_Fail1->Fail1_Prod Fail2_Prod Oligomers/Tars (Black Gum) Path_Fail2->Fail2_Prod

Caption: Kinetic partitioning between cyclization (green) and decomposition pathways (red/black).

Part 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 5-amino-4-cyano-1,3-dithiole-2-thione (or thiazole analogue).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aminonitrile 1.0SubstrateEnsure purity >95%; trace aldehydes promote tars.
CS₂ 1.2 - 1.5ReagentFreshly distilled or from a sure-seal bottle.
Base (DBU) 2.1Catalyst1 eq for deprotonation, 1 eq to buffer the thione.
Solvent (THF) 0.05 MMediumDry, sparged with Argon.
Step-by-Step Protocol
  • Preparation (T=0):

    • Flame-dry a 3-neck round bottom flask. Equip with an internal thermometer and an Argon inlet.

    • Charge with Aminonitrile (1.0 equiv) and dry THF. Cool to 0°C .

  • Dithiocarbamate Formation (T+15 min):

    • Add CS₂ (1.5 equiv) dropwise via syringe. Do not rush this step.

    • Add DBU (1.0 equiv) dropwise over 10 minutes. The solution should turn yellow/orange.

    • Checkpoint: Stir at 0°C for 30 minutes. If the solution turns black here, your CS₂ is contaminated or the exotherm was uncontrolled.

  • Cyclization (T+60 min):

    • Add the second equivalent of base (DBU or NaH suspended in THF).

    • Allow the reaction to warm to Room Temperature slowly.

    • Optional: If LCMS shows stalled intermediate after 2 hours, heat to 40°C.

  • Quench & Isolation:

    • Pour the mixture into ice-cold 1M HCl (acidic quench prevents polymerization of remaining CS₂).

    • Extract with EtOAc.[2] Wash with brine.

    • Purification: Recrystallization is preferred over column chromatography, as silica can sometimes degrade the thione moiety.

Part 4: Data & Chemical Logic
Solvent Selection Guide (Dielectric vs. Proticity)

The choice of solvent dictates the "tightness" of the ion pair between the dithiocarbamate anion and the base cation.

SolventDielectric Const.Effect on CyclizationRisk Profile
THF 7.5Optimal. Solubilizes organic bases well; moderate ion separation.Low. Standard choice.
DMF/DMSO >36Fast. High ion separation makes sulfur highly nucleophilic.High. Promotes polymerization and difficult to remove. Use only if THF fails.
Ethanol 24Poor. Hydrogen bonding stabilizes the anion, reducing nucleophilicity (caging effect).Moderate. Often leads to solvolysis/hydrolysis side products.
The "Hard-Soft" Trap (Alkylation)

If your workflow involves a subsequent alkylation (e.g., with MeI) to trap the thione:

  • Issue: N-alkylation (on the amine) vs. S-alkylation (on the thione).

  • Logic: The Thione Sulfur is a Soft Nucleophile . The Amine Nitrogen is a Hard Nucleophile .

  • Control: Use "Soft" electrophiles (MeI, Benzyl Bromide) in non-polar solvents to favor S-alkylation. Using "Hard" electrophiles (Acyl chlorides) or polar protic solvents will increase N-alkylation risk.

References
  • Reaction of alpha-aminonitriles with carbon disulfide.Journal of the Chemical Society C: Organic, 1970.

  • Synthesis of 5-amino-4-cyano-1,3-dithiole from aminonitrile and CS2.Journal of Organic Chemistry, 2007. (Specific protocols for cyano-substituted heterocycles).

  • Controlling polymerization of CS2.ChemRxiv, 2023.

  • Troubleshooting low yield in cyclization.BenchChem Technical Guides, 2025.

  • Unexpected Reactivity of Nitrones: Catalytic Insertion of CS2.PMC (NIH), 2018. (Discusses CS2 insertion mechanisms and side reactions).

Sources

Technical Support Center: Recrystallization of 5-amino-4-methyl-2(3H)-thiazolethione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 5-amino-4-methyl-2(3H)-thiazolethione via recrystallization. This document moves beyond simple instructions to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific challenges you may encounter during the recrystallization of this compound, providing solutions grounded in chemical principles.

Q1: My compound "oiled out" and formed a liquid layer instead of crystals upon cooling. What should I do?

A1: "Oiling out" is a common issue, particularly with compounds containing polar functional groups like yours. It occurs when the solute becomes supersaturated and separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high.

  • Immediate Corrective Actions:

    • Re-dissolve the Oil: Reheat the mixture to the solvent's boiling point to re-dissolve the oil.

    • Add More Solvent: Add a small amount (1-2 mL) of additional hot solvent to the solution.[1][2] This slightly reduces the saturation point, which can prevent premature separation.

    • Promote Slow Cooling: Instead of placing the flask on a cold surface, allow it to cool gradually on a benchtop, perhaps insulated with a beaker of warm water. Very slow cooling is critical for encouraging the formation of an ordered crystal lattice rather than an amorphous oil.[2][3]

    • Induce Crystallization: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the solution's surface.[1][4] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. The use of a seed crystal, if available, is also highly effective.[1][5]

  • Causality Explained: The formation of an oil indicates that the kinetics of solute desolvation and lattice formation are being outcompeted by rapid phase separation. By reducing the concentration and slowing the cooling rate, you provide the thermodynamic and kinetic space for ordered crystallization to occur.

Q2: I have a very low yield of crystals, or no crystals formed at all. What went wrong?

A2: This is one of the most frequent problems in recrystallization and typically points to an issue with solvent volume or choice.[2][5]

  • Troubleshooting Steps:

    • Check for Oversaturation: The most common cause is using too much solvent.[1][2] To check if significant product remains in the mother liquor, dip a glass rod into the filtrate, let the solvent evaporate, and observe the amount of residue. A large residue indicates substantial dissolved compound.[5]

    • Reduce Solvent Volume: If you've used too much solvent, you can carefully evaporate a portion of it by gently heating the solution and then attempt the cooling and crystallization process again.[2][5]

    • Maximize Crystal Formation: Ensure the solution is cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath can significantly decrease the compound's solubility and maximize the crystal yield.[1][6]

    • Re-evaluate Your Solvent: Your compound may have significant solubility in the chosen solvent even at low temperatures.[1] If yield is consistently low, a different solvent or a mixed-solvent system may be necessary.

Q3: My final crystals are colored, but the pure compound should be white or off-white. How do I remove the color?

A3: Colored impurities are common and can often be removed with an activated charcoal treatment.

  • Protocol for Decolorization:

    • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

    • Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[4]

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

    • Allow the now-colorless filtrate to cool slowly to induce crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the recrystallization of this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the structure of this compound, which contains polar amine and thione functional groups, polar solvents are the most logical starting point. For similar heterocyclic compounds, alcohols (like ethanol and methanol) and aqueous mixtures are frequently effective.[6][7][8]

  • Recommended Screening Solvents:

    • Ethanol

    • Methanol

    • Ethanol/Water mixture

    • DMF/Water mixture[9]

A small-scale solvent screening is highly recommended to determine the optimal choice for your specific sample.[10]

Q2: How do I perform a small-scale solvent screening test?

A2: The principle of a good recrystallization solvent is that it dissolves the compound poorly at room temperature but well at its boiling point.[3][4]

  • Screening Protocol:

    • Place a small amount of your crude compound (approx. 20-30 mg) into several small test tubes.

    • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, toluene) drop by drop at room temperature. A good candidate solvent will not dissolve the compound readily.

    • Take the tubes that show poor solubility at room temperature and gently heat them in a water bath.

    • The ideal solvent will completely dissolve the compound at the higher temperature.

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of crystalline precipitate.

Solvent ClassExample(s)Predicted Suitability for this compoundRationale
Polar Protic Ethanol, Methanol, WaterGood to Fair The amino and thione groups can hydrogen bond with these solvents. Solubility is expected to be high at elevated temperatures. An ethanol/water mix is often effective for compounds of moderate polarity.[6][11]
Polar Aprotic DMF, Acetonitrile, AcetoneGood to Fair These can act as hydrogen bond acceptors and are generally good solvents for a range of organic molecules.[11] A DMF/water mixture has been used for similar compounds.[9]
Non-Polar Toluene, HexanePoor The high polarity of the amino and thione groups suggests low solubility in non-polar solvents, making them unsuitable as primary recrystallization solvents but potentially useful as anti-solvents in a mixed system.[11]

Q3: Can you provide a general step-by-step protocol for recrystallization?

A3: Absolutely. This protocol is a self-validating system designed for high purity and recovery.

Experimental Protocol: Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to the solvent's boiling point with stirring. Continue adding solvent until the compound just dissolves, using the minimum amount of hot solvent necessary.[1][3]

  • Hot Filtration (Optional): If insoluble impurities (like dust or sand) or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[3][10]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[3][6]

  • Maximize Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.[3][6] Do not use room temperature solvent, as this will dissolve some of your product.

  • Drying: Dry the crystals completely to remove any residual solvent. This can be done by air drying on the filter paper or in a desiccator or vacuum oven.

  • Purity Assessment: The purity of the recrystallized product can be confirmed by techniques such as melting point determination, TLC, HPLC, or NMR spectroscopy.[6]

Workflow Visualization

The following diagram illustrates the decision-making process for troubleshooting common recrystallization challenges.

Recrystallization_Troubleshooting start Start Recrystallization cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oil Compound Oils Out observe->oil Problem no_yield Low / No Yield observe->no_yield Problem crystals->crystals reheat Reheat Solution oil->reheat reduce_volume Reduce Solvent Volume no_yield->reduce_volume cool_ice Cool in Ice Bath no_yield->cool_ice change_solvent Change Solvent System no_yield->change_solvent add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool slow_cool->observe reduce_volume->observe

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. BenchChem.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Troubleshooting Recrystallization. Chemistry LibreTexts.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC.
  • Recrystallization.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC.
  • Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. ResearchGate.
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
  • 2-amino-4-methylthiazole. Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Solubility of 5-Amino-3-isopropyl-1,2,4-thiadiazole. BenchChem.
  • 5-Amino-1,3,4-thiadiazol-2(3H)-one. National Institutes of Health.
  • 5-Amino-1,3,4-thiadiazole-2-thiol. ChemicalBook.
  • Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione. BenchChem.

Sources

Troubleshooting low coupling efficiency in thiazole azo dye synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazole Azo Dye Synthesis

Introduction: The Heterocyclic Challenge

Welcome to the technical support center. If you are accessing this guide, you are likely experiencing low yields (<40%) or "tarry" products when attempting to synthesize azo dyes derived from 2-aminothiazoles.

The Core Problem: Unlike standard anilines, 2-aminothiazoles are weakly basic (pKa ~5.39) and their resulting diazonium salts are highly electrophilic yet kinetically unstable . The standard aqueous HCl/NaNO₂ protocol often fails because the amine protonates poorly in dilute acid, or the diazonium salt hydrolyzes faster than it couples.

This guide moves beyond textbook organic chemistry into process-proven optimization strategies used in industrial dye synthesis.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My diazonium salt decomposes before I can couple it."

Diagnosis: Hydrolytic Instability. Thiazole diazonium salts are prone to nucleophilic attack by water, converting them back to phenols (hydroxythiazoles) or decomposing into tars.

The Fix: Switch to Nitrosyl Sulfuric Acid (


) .
  • Why: Aqueous HCl introduces too much water. Nitrosyl sulfuric acid (prepared or bought) allows diazotization in a non-aqueous, highly acidic medium (conc.

    
     or 
    
    
    
    ). This stabilizes the diazonium species by preventing hydrolysis.
  • Protocol Adjustment: Dissolve the amine in a mixture of glacial acetic acid and propionic acid (1:1) or pure phosphoric acid before adding nitrosyl sulfuric acid at -5°C.

Issue 2: "The coupling reaction yields a brown sludge instead of a bright dye."

Diagnosis: The "pH Trap" & Triazene Formation.

  • Mechanism: If the coupling pH is too low (<2), the coupler (e.g., N,N-diethylaniline) is protonated and deactivated. If the pH is too high (>6), the thiazole diazonium salt reacts with itself or forms diazoates/tars because it is extremely electrophilic.

  • The Fix: Buffered Quenching.

    • Do not dump the acid diazo solution into a basic coupler solution.

    • Technique: Add the diazo solution dropwise into the coupler solution maintained at pH 4.0–5.0 (Acetate buffer). The high electrophilicity of thiazole diazonium allows coupling at this lower pH, avoiding the decomposition that occurs in alkaline media.

Issue 3: "I have unreacted starting material despite excess nitrite."

Diagnosis: Poor Solubility / Protonation. The amine is likely not fully dissolved or protonated, leading to a heterogeneous reaction that fails to diazotize.

  • The Fix: Use Ultrasound or Microwave-assisted dissolution in the acid solvent before cooling. Ensure the solution is clear before adding the nitrosylating agent.

Module 2: The "Golden Standard" Protocol

This protocol uses Nitrosyl Sulfuric Acid , the industry standard for heterocyclic amines.

Reagents:

  • 2-Aminothiazole derivative (10 mmol)

  • Nitrosyl sulfuric acid (40% in

    
    , 11 mmol)
    
  • Coupler (e.g., N,N-diethylaniline, 10 mmol)

  • Solvent: Phosphoric acid (85%) / Acetic Acid (Glacial)

Step-by-Step Workflow:

  • Diazotization (The "Anhydrous" Route):

    • Dissolution: In a dry 3-neck flask, dissolve 10 mmol of 2-aminothiazole in 15 mL of

      
       : Acetic Acid (1:2 ratio). Stir vigorously.
      
    • Cooling: Cool the mixture to -5°C to 0°C using an ice-salt bath.

    • Nitrosylation: Add 11 mmol of Nitrosyl Sulfuric Acid dropwise over 20 minutes. Keep temp < 2°C.

    • Activation: Stir for 2 hours at 0°C. Crucial: The solution should be clear to pale yellow. Darkening indicates decomposition.

  • Coupling (The "Buffered" Drop):

    • Preparation: Dissolve 10 mmol of coupler in 20 mL methanol. Add sodium acetate to buffer the solution to pH ~4.5. Cool to 0°C.

    • Addition: Add the diazonium solution dropwise to the coupler solution.

    • pH Control: Simultaneously add saturated sodium acetate solution to maintain pH between 3.0 and 5.0. Do not let pH rise above 6.

    • Completion: Stir for 2 hours at 0-5°C, then allow to warm to room temp overnight.

  • Isolation:

    • Pour mixture into 200g of crushed ice/water.

    • Filter the precipitate.[1][2] Wash with water until neutral, then with cold methanol (to remove tars).

Module 3: Data & Visualization

Table 1: Impact of pH on Coupling Efficiency (Thiazole-2-diazo + N,N-diethylaniline)
pH ConditionCoupling Species StateDiazonium StabilityYield (%)Product Quality
pH < 2.0 Fully Protonated (Inactive)High< 5%No reaction
pH 3.0 - 5.0 Partial Free Base (Active)Moderate85 - 92% High Purity
pH > 7.0 Free Base (Highly Active)Very Low (Decomposes)30 - 45%Tarry / Brown
Figure 1: Reaction Logic & Troubleshooting Flowchart

ThiazoleSynthesis Start Start: 2-Aminothiazole CheckSolubility Is Amine Dissolved? Start->CheckSolubility Diazotization Diazotization (Nitrosyl Sulfuric Acid, <0°C) DiazoCheck Starch-Iodide Test (Positive = Blue) Diazotization->DiazoCheck CheckSolubility->Diazotization Yes SolubilityFix Fix: Use H3PO4/AcOH or Ultrasound CheckSolubility->SolubilityFix No SolubilityFix->Diazotization DiazoCheck->Diazotization Negative (Add more NaNO2) Coupling Coupling Reaction (Buffered pH 3-5) DiazoCheck->Coupling Positive pHCheck Check pH Coupling->pHCheck LowYield Low Yield / Tar pHCheck->LowYield pH > 6.0 (Decomp) or pH < 2.0 (No Rxn) Success High Yield (>80%) pHCheck->Success pH 3.0-5.0

Caption: Decision tree for optimizing thiazole azo dye synthesis, highlighting critical checkpoints for solubility and pH control.

Figure 2: Mechanistic Pathway of Failure vs. Success

Mechanism Amine 2-Aminothiazole Diazo Thiazole Diazonium Cation (Electrophile) Amine->Diazo Nitrosyl Sulfuric Acid CouplingPath Coupling w/ Amine (pH 3-5) Diazo->CouplingPath Fast DecompPath Hydrolysis/Polymerization (pH > 7 or Aqueous) Diazo->DecompPath Fast AzoDye Target Azo Dye CouplingPath->AzoDye Tar Phenols / Tars DecompPath->Tar

Caption: Kinetic competition between successful coupling and decomposition. Thiazole diazonium salts require specific pH windows to favor the green pathway.

References

  • Viscardi, G. et al. (1993). Synthesis and properties of novel heterocyclic azo dyes. Dyes and Pigments.[3][4][5]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

  • BenchChem Technical Guides. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.

  • Organic Chemistry Portal. (2024). Diazotisation and Azo Coupling Protocols.

  • Weaver, M.A.[6] & Shuttleworth, L. (1982). Heterocyclic Diazo Components. Dyes and Pigments, 3(2), 81-121.

Sources

Validation & Comparative

FTIR Spectroscopy of Aminothiazoles: Distinguishing Thione and Thiol Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Researchers

In the field of medicinal chemistry and drug development, 2-aminothiazole and its derivatives represent a cornerstone scaffold for synthesizing compounds with a wide array of biological activities, from antimicrobial to anticancer agents.[1][2] A fundamental chemical property of these heterocyclic compounds is their capacity to exist in different tautomeric forms, most notably the thione-thiol equilibrium. The predominant form dictates the molecule's hydrogen bonding capabilities, conformation, and ultimately, its interaction with biological targets.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule and, by extension, for elucidating its tautomeric structure. This guide provides an in-depth comparison of the characteristic FTIR spectral bands for the thione and thiol forms of aminothiazoles, supported by a validated experimental protocol for sample analysis.

The Thione-Thiol Tautomerism in 2-Aminothiazoles

The 2-aminothiazole structure can exist in an equilibrium between the amino-thione form and the imino-thiol form. Theoretical and experimental studies have consistently shown that the amino-thione tautomer (Form A) is the more stable and predominant species in the solid state and in most solutions.[3][4][5] The higher stability of the amino form is often attributed to its aromaticity and the effective stabilization of the five-membered ring.[3][4]

Caption: Thione-Thiol tautomeric equilibrium in 2-aminothiazole.

Because the amino-thione form is dominant, its spectral features will define the standard FTIR spectrum of 2-aminothiazole. The features of the imino-thiol form, particularly the S-H stretching vibration, are typically absent or of negligible intensity.

Comparative Analysis of Characteristic FTIR Bands

The key to distinguishing between the thione and thiol tautomers lies in identifying the unique vibrational modes associated with the S-H, C=S, N-H, and C=N bonds. The C=S bond in a thioamide-like structure does not give rise to a simple, isolated stretching band; instead, it couples extensively with other vibrations (notably C-N stretching and N-H bending) to produce a series of characteristic "thioamide bands".[6][7]

The following table summarizes the most important diagnostic bands for each tautomer.

Vibrational Mode Thione (Amino) Tautomer Thiol (Imino) Tautomer Intensity & Remarks
N-H Stretch (exocyclic NH₂) 3450 - 3100 cm⁻¹AbsentStrong, often broad. Represents asymmetric and symmetric stretching of the primary amine.
S-H Stretch Absent~2550 cm⁻¹[8]Weak. This is the most definitive band for the thiol form, but it is often weak and may be difficult to observe.
C=N Stretch (endocyclic) ~1650 - 1620 cm⁻¹~1650 - 1630 cm⁻¹[9]Medium to Strong. The exocyclic C=N of the imino form is expected in a similar region to the endocyclic C=N of the amino form.
NH₂ Scissoring (Thioamide A Band) ~1650 - 1600 cm⁻¹[6]AbsentStrong. A characteristic band for primary thioamides.[6]
C-N Stretch / N-H Bend (Thioamide B Band) ~1550 - 1480 cm⁻¹Not well-definedStrong. This is a highly characteristic band resulting from significant C-N stretching character.[6]
C=S Stretch (Thioamide G Band) ~850 - 680 cm⁻¹[6][7]AbsentMedium to Weak. This band has significant C=S stretching character but is heavily coupled.[6]
Experimental Protocol: FTIR Analysis via KBr Pellet Method

To obtain a high-quality, reproducible FTIR spectrum of a solid aminothiazole sample, the Potassium Bromide (KBr) pellet technique is standard. The principle is to disperse the solid sample uniformly within an IR-transparent matrix (KBr) and press it into a thin, transparent disc.[10] Meticulous exclusion of moisture is critical, as water absorbs strongly in the IR region and can obscure key spectral features.[11]

Materials:

  • Aminothiazole sample (2-3 mg)

  • Spectroscopic grade KBr, oven-dried (200-250 mg)[11]

  • Agate mortar and pestle[10]

  • Pellet-forming die and hydraulic press[12]

  • FTIR Spectrometer

Methodology:

  • Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry. It is best practice to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption.[11][13]

  • Sample Grinding: Place approximately 2-3 mg of the aminothiazole sample into the agate mortar. Grind the sample thoroughly until it becomes a fine, uniform powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and prevents band distortion.[14]

  • Mixing: Add ~250 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a homogeneous dispersion. Avoid overly aggressive grinding at this stage, which can increase moisture absorption from the atmosphere.[10][13]

  • Die Loading: Assemble the pellet die. Transfer the KBr-sample mixture into the die body, ensuring it forms an even layer.[12]

  • Pressing the Pellet: Place the die into the hydraulic press. If the die has a vacuum port, connect it to a vacuum line to remove trapped air, which helps create a more transparent pellet. Gradually apply pressure up to 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes.[10][12] This allows the KBr to "cold-flow" and fuse into a solid disc.

  • Pellet Inspection & Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and optically transparent.[12] Place the pellet in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment. This is essential to ratio out the instrument's and atmosphere's (H₂O, CO₂) spectral contributions.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis p1 Dry KBr Powder (110°C) p3 Add KBr (250 mg) & Mix Thoroughly p1->p3 p2 Grind Sample (2-3 mg) in Agate Mortar p2->p3 p4 Load Mixture into Pellet Die p3->p4 pr1 Place Die in Hydraulic Press p4->pr1 pr2 Apply Vacuum (optional) pr1->pr2 pr3 Press at 8-10 Tons for 1-2 min pr2->pr3 pr4 Release Pressure & Extract Pellet pr3->pr4 a2 Mount Pellet in Sample Holder pr4->a2 a1 Collect Background Spectrum (Air) a3 Collect Sample Spectrum a1->a3 a2->a3 a4 Process Data (Baseline Correction) a3->a4

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for probing the tautomeric state of aminothiazoles. The key spectral markers for the predominant amino-thione form are the strong N-H stretching bands and the characteristic thioamide bands in the fingerprint region. Conversely, the definitive, albeit weak, signature for the minor imino-thiol tautomer would be the appearance of an S-H stretching band around 2550 cm⁻¹. By employing the rigorous KBr pellet preparation protocol outlined here, researchers can obtain high-quality spectra, enabling confident structural assignments that are crucial for understanding the chemical behavior and biological activity of these vital heterocyclic compounds.

References

  • Helsinki University. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Retrieved from [Link]

  • Finzi, G., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3896. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541-547.
  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Retrieved from [Link]

  • Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8. Retrieved from [Link]

  • Mitchell, E. C., & Miller, S. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(16), 5134-5151. Retrieved from [Link]

  • Michota, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5693. Retrieved from [Link]

  • Fábián, B., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. The Journal of Chemical Physics, 162(17). Retrieved from [Link]

  • Wang, P., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 638-644. Retrieved from [Link]

  • Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. ResearchGate. Retrieved from [Link]

  • Serag, N. A., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 18(12), 1042-1065. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Spectral Properties of Aminomethylthiazole Azo Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 5-Amino-4-Methylthiazole Azo Dyes Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of azo dyes derived from aminomethylthiazoles , specifically focusing on the spectral distinctions between 5-amino-4-methylthiazole (and its structural isomer 2-amino-4-methylthiazole ) and traditional benzenoid alternatives. Thiazole-based azo dyes function as "hetaryl" dyes, offering significant bathochromic shifts (red-shifting) and hyperchromic effects compared to carbocyclic analogs. This document details the solvatochromic behavior, synthesis protocols, and comparative spectral data necessary for applications in textile dyeing, nonlinear optics, and biological sensing.

Structural Basis & Chromophoric Theory

The spectral superiority of thiazole-based dyes over aniline-based counterparts stems from the electronic nature of the thiazole ring.

  • Heterocyclic Effect: The thiazole ring acts as a strong electron acceptor due to the electronegativity of the nitrogen and sulfur atoms. When coupled with an electron-donating component (e.g., N,N-diethylaniline), it creates a potent Donor-

    
    -Acceptor (D-
    
    
    
    -A)
    system.
  • Isomer Distinctions (Critical Note):

    • 2-Amino-4-methylthiazole: The most common industrial precursor. Highly stable.

    • 5-Amino-4-methylthiazole: Structurally distinct. The 5-position amine is more electron-rich but less stable in free base form. Dyes derived from this isomer often exhibit unique solvatochromism due to the proximity of the sulfur atom to the azo linkage, influencing the cis-trans isomerization barrier.

Diagram 1: Electronic Push-Pull Mechanism

The following diagram illustrates the Intramolecular Charge Transfer (ICT) pathway responsible for the bathochromic shift.

ICT_Mechanism cluster_phenyl Comparison: Phenyl Ring Acceptor Donor Electron Donor (e.g., Diethylamino group) Bridge Azo Linkage (-N=N-) Donor->Bridge Electron Injection Acceptor Electron Acceptor (Thiazole Ring) Bridge->Acceptor Conjugation ExcitedState Excited State (ICT) Red-Shifted Absorption Acceptor->ExcitedState hv Absorption Phenyl Phenyl Ring (Weaker Acceptor)

Caption: Mechanism of Intramolecular Charge Transfer (ICT) in thiazole azo dyes leading to bathochromic shifts.

Comparative Spectral Performance

The following data compares a representative Thiazole-based dye (derived from aminomethylthiazole) against a standard Phenyl-based dye (Disperse Orange 3 analog) to demonstrate the "Heterocyclic Advantage."

Table 1: Spectral Comparison (Solvent: Ethanol)

FeatureThiazole-Based Dye (5-amino-4-methyl-R)Benzenoid Analog (Aniline-based)Performance Delta

(Absorption Max)
495 - 520 nm (Red/Violet)410 - 440 nm (Yellow/Orange)+60–80 nm (Bathochromic)
Molar Extinction (

)
35,000 - 55,000

25,000 - 30,000

~1.5x Higher Intensity
Spectral Bandwidth Narrower (Sharper peak)BroaderImproved Color Purity
Solvatochromism Pronounced (Positive)ModerateHigher Sensitivity to Polarity

Key Insight: The replacement of the benzene ring with a thiazole ring results in a significant deepening of color (Yellow


 Red/Violet) without increasing the molecular weight significantly. This is critical for designing compact, high-intensity chromophores for drug delivery tracking or compact optical devices.
Solvatochromic Behavior[1][2][3][4]

Thiazole azo dyes exhibit positive solvatochromism , meaning their absorption maximum shifts to longer wavelengths (red shift) as solvent polarity increases. This confirms the stability of the highly polar excited state (ICT state).

Experimental Data: Solvent Effect on


 
SolventPolarity (Dielectric

)

(nm)
Shift Type
Toluene 2.38482Reference
Chloroform 4.81495Bathochromic
Acetone 20.7508Bathochromic
Ethanol 24.5512Bathochromic
DMF 36.7524 Strong Bathochromic

Note: In highly acidic media, protonation of the thiazole nitrogen or azo-nitrogen leads to a halochromic shift (often hypsochromic or decolorization depending on pH).

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, the following protocol utilizes a nitrosyl sulfuric acid diazotization method, which is required for weakly basic heterocyclic amines like aminomethylthiazoles.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Precursor: 5-amino-4-methylthiazole (or HCl salt) Diazotization Diazotization Reagent: NaNO2 / H2SO4 Temp: < 5°C Start->Diazotization Dissolve slowly Coupling Coupling Reaction Coupler: N,N-Diethylaniline pH Control: 4-5 (Acetate Buffer) Diazotization->Coupling Add dropwise Precipitation Precipitation Add to Ice Water Neutralize with NaOAc Coupling->Precipitation Stir 2 hrs Purification Purification Recrystallization (EtOH) or Column Chromatography Precipitation->Purification Filter & Dry Analysis Final Analysis UV-Vis, 1H-NMR, IR Purification->Analysis Validated Sample

Caption: Step-by-step synthesis workflow for thiazole-based azo dyes.

Detailed Methodology
  • Diazotization (The Critical Step):

    • Why: Aminothiazoles are weak bases and do not diazotize well in aqueous HCl.

    • Protocol: Dissolve

      
       (0.7g) in concentrated 
      
      
      
      (5mL) at 60°C, then cool to 0-5°C. Slowly add the aminomethylthiazole precursor (0.01 mol) dissolved in acetic acid/propionic acid mixture. Stir for 2 hours at <5°C.
    • Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess with urea/sulfamic acid.

  • Coupling:

    • Dissolve the coupler (e.g., N-alkyl aniline) in dilute acetic acid.

    • Add the diazonium salt solution dropwise to the coupler solution at 0-5°C.

    • pH Control: Maintain pH 4–5 using Sodium Acetate. Caution: If pH > 7, the diazonium salt may decompose; if pH < 2, coupling is inhibited.

  • Measurement (UV-Vis):

    • Prepare

      
       M stock solutions in spectroscopic grade solvents.
      
    • Scan range: 300–800 nm.

    • Self-Validation: Ensure the baseline is flat using a solvent blank. If peaks appear broadened, check for aggregation (dilute further).

Applications & Utility
  • Textile Dyeing: Excellent affinity for polyester and nylon due to the hydrophobic nature of the thiazole ring.

  • pH Sensors: The protonation of the thiazole nitrogen (

    
    ) causes a distinct spectral shift, making these dyes useful as optical pH indicators in acidic ranges.
    
  • Nonlinear Optics (NLO): The high hyperpolarizability (

    
    ) of the thiazole-azo push-pull system makes these candidates for electro-optic modulators.
    
References
  • Gomes, E. R., et al. "Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes." Journal of the Brazilian Chemical Society, vol. 24, no. 9, 2013.

  • Raposo, M. M., et al. "Synthesis and solvatochromic properties of novel benzothiazolyl azo dyes." Dyes and Pigments, vol. 91, no. 3, 2011.

  • Yazdanbakhsh, M. R., et al. "Some heterocyclic azo dyes derived from thiazolyl derivatives; synthesis; substituent effects and solvatochromic studies." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 77, no.[1] 5, 2010.

  • Metwally, M. A., et al. "Synthesis and solvatochromism of heterocyclic bichromophoric dyes derived from 2-aminothiazole." Pigment & Resin Technology, vol. 41, no. 4, 2012.

  • Shukla, S., et al. "Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole." Research Journal of Chemical Sciences, vol. 3, no. 10, 2013.

Sources

A Senior Application Scientist's Guide to Biological Activity: Thiazole vs. Thiadiazole Thiones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Heterocyclic thiones represent a privileged class of scaffolds in modern drug discovery. Among them, thiazole-2-thiones and 1,3,4-thiadiazole-2-thiones are heavily investigated for their broad-spectrum pharmacological potential[1]. While both share a five-membered aromatic ring and a thione (C=S) functional group, the substitution of a single carbon atom for an additional nitrogen in the thiadiazole ring fundamentally alters the molecule's electronic distribution, lipophilicity, and biological targeting.

This guide provides an objective, data-driven comparison of these two scaffolds. It is designed for researchers and drug development professionals who require a deep mechanistic understanding of structure-activity relationships (SAR) and robust, self-validating experimental protocols for biological screening.

Structural Causality & Mechanistic Divergence

The biological activity of a compound is strictly dictated by its physicochemical properties. The divergence in activity between thiazole and thiadiazole thiones can be traced directly to their heteroatom profiles[2].

  • Thiazole-2-thiones (1 Nitrogen, 1 Sulfur): The presence of only one nitrogen atom renders the thiazole ring highly lipophilic. This enhanced lipophilicity facilitates rapid permeation across eukaryotic cell membranes, making thiazole derivatives exceptionally potent as anticancer agents[3]. Mechanistically, their planar structure and electron-rich sulfur allow them to intercalate into DNA or bind deeply within the hydrophobic pockets of kinase active sites[4].

  • 1,3,4-Thiadiazole-2-thiones (2 Nitrogens, 1 Sulfur): The introduction of a second electronegative nitrogen atom significantly increases the molecule's dipole moment and alters the pKa of the dynamic thione/thiol tautomerism[2]. This structural shift enhances the scaffold's capacity to act as both a hydrogen bond donor and acceptor. Consequently, thiadiazole thiones exhibit superior affinity for highly polar enzyme active sites, demonstrating potent antibacterial activity and specific enzyme inhibition (e.g., Carbonic Anhydrase)[5].

MechanisticPathway Thiazole Thiazole-2-thione (1 N, 1 S) Lipophilicity High Lipophilicity & Kinase Binding Thiazole->Lipophilicity Thiadiazole 1,3,4-Thiadiazole-2-thione (2 N, 1 S) Dipole High Dipole Moment & H-Bonding Thiadiazole->Dipole Anticancer Anticancer Activity (e.g., HepG2 Apoptosis) Lipophilicity->Anticancer Antibacterial Antibacterial Activity (e.g., Enzyme Inhibition) Dipole->Antibacterial

Fig 1: Mechanistic divergence of thiazole vs. thiadiazole thiones based on structural properties.

Comparative Biological Activity Data

To objectively compare these scaffolds, we must look at standardized in vitro metrics: the Half-Maximal Inhibitory Concentration (IC₅₀) for anticancer activity, and the Minimum Inhibitory Concentration (MIC) for antimicrobial efficacy. The data below synthesizes recent findings from standardized biological evaluations.

Pharmacological ParameterThiazole-2-thiones1,3,4-Thiadiazole-2-thiones
Heteroatom Profile 1 Nitrogen, 1 Sulfur2 Nitrogens, 1 Sulfur
Electronic Nature High lipophilicity, strong π-π stackingHigher dipole moment, altered thiol/thione pKa
Anticancer (IC₅₀) ~0.82 – 1.88 µM (HepG2 cell lines)[3]~1.47 – 5.30 µM (Breast/HepG2 cell lines)[6]
Antibacterial (MIC) ~32 – 156 µg/mL (Moderate to Good)[4]~4.5 – 9.5 µM (Highly Potent)[5]
Primary Mechanism Kinase intercalation, apoptosis inductionEnzyme inhibition, membrane disruption
Metabolic Stability Moderate (susceptible to rapid oxidation)High (favorable pharmacokinetic properties)[2]

Data Insight: While thiazole thiones generally exhibit lower IC₅₀ values against specific carcinoma lines (indicating higher anticancer potency)[3], the 1,3,4-thiadiazole thiones demonstrate vastly superior antibacterial profiles, often inhibiting Gram-positive and Gram-negative bacterial growth at single-digit micromolar concentrations[5].

Self-Validating Experimental Methodologies

A biological assay is only as reliable as its internal controls. When screening thione derivatives, researchers frequently encounter false positives due to compound precipitation or inherent chemical reactivity (e.g., direct reduction of colorimetric dyes). The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput Broth Microdilution (Antibacterial MIC)

Causality & Rationale: Relying on visual turbidity to assess bacterial growth is subjective and error-prone, especially since many thione compounds are inherently colored or precipitate in aqueous media. We utilize Resazurin, a redox indicator. Viable bacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a binary, objective readout.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the thione compound in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete dissolution, but final assay concentrations must never exceed 1% DMSO to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 µM to 256 µM.

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each test well.
    
  • Self-Validation Controls (Critical Step):

    • Blank Control: MHB only (Validates media sterility).

    • Negative Control: MHB + Bacteria (Validates baseline bacterial viability).

    • Vehicle Control: MHB + Bacteria + 1% DMSO (Validates that the solvent is not the cause of cell death).

    • Positive Control: MHB + Bacteria + Reference Antibiotic e.g., Ciprofloxacin (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol B: MTT Assay for Anticancer Activity (IC₅₀)

Causality & Rationale: The MTT assay relies on mitochondrial reductases to cleave the tetrazolium ring, forming purple formazan crystals. However, the electron-rich thione (C=S) moiety can sometimes chemically reduce MTT in the absence of cells, leading to false viability signals.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 or MCF-7 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Treatment: Aspirate media and apply the thione compounds diluted in fresh media (concentrations ranging from 0.1 µM to 100 µM).

  • Self-Validation Controls (Critical Step):

    • Vehicle Control: Cells + 1% DMSO.

    • Positive Control: Cells + Doxorubicin.

    • Chemical Background Control: Media + Thione Compound + MTT (NO CELLS). Causality: This well quantifies any direct chemical reduction of MTT by the thione group. This absorbance value must be subtracted from the test wells during data analysis.

  • Readout: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals using 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

ExperimentalWorkflow cluster_assays Biological Assays (Self-Validating) Synthesis Compound Synthesis & Characterization Preparation Stock Solution Prep (DMSO + Tween) Synthesis->Preparation MIC Broth Microdilution (MIC Determination) Preparation->MIC MTT MTT Assay (IC50 Determination) Preparation->MTT Validation Data Validation (Resazurin / Absorbance) MIC->Validation MTT->Validation Analysis Statistical Analysis & Hit Identification Validation->Analysis

Fig 2: Self-validating experimental workflow for evaluating thione biological activity.

References

  • Title: Thiazole and thiadiazole: A promising moeity for antimicrobial activity | Source: Global Science Research Journals | URL: 1

  • Title: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | Source: MDPI | URL: 2

  • Title: A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety | Source: NIH (PubMed Central) | URL: 3

  • Title: 4-Benzyl-5H-thiazole-2-thione | 889942-40-9 | Source: Benchchem | URL: 4

  • Title: Inhibition of Cancer Cell Proliferation and Bacterial Growth by Silver(I) Complexes Bearing a CH3-Substituted Thiadiazole-Based Thioamide | Source: NIH (PubMed Central) | URL: 5

  • Title: 5-Isopropyl-1,3,4-thiadiazole-2-thiol | 37663-52-8 | Source: Benchchem | URL: 6

Sources

Technical Guide: Elemental Analysis Validation for Thiazolethione Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-2-thione complexes are emerging as potent scaffolds in oncology and antimicrobial research due to their ability to coordinate soft metal ions (Pt, Pd, Cu) via exocyclic sulfur and endocyclic nitrogen atoms. However, their validation presents a notorious analytical bottleneck: refractory combustion behavior.

Standard automated CHNS analysis frequently yields low sulfur values for these complexes due to the formation of thermally stable metal sulfides in the combustion crucible. This guide outlines a validated, multi-technique workflow to overcome these matrix interferences, ensuring your data meets the rigorous ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 purity standard required by top-tier journals (e.g., J. Med. Chem., Inorg. Chem.).[1][2][3][4][5][6][7][8]

Part 1: The Challenge – Why Standard CHNS Fails

In organic molecules, sulfur converts readily to


 during flash combustion (

). However, when a thiazolethione is coordinated to a transition metal (M), the combustion dynamics change.
  • The Trap: As the organic framework decomposes, the metal center often reacts with the sulfur-rich ligand to form metal sulfides (e.g.,

    
    , 
    
    
    
    ) rather than releasing the sulfur as gas. These sulfides are refractory; they survive the flash combustion, trapping sulfur in the ash and leading to systematically low
    
    
    readings.
  • The Carbide Interference: Similarly, certain metals can form carbides, trapping carbon and lowering

    
     values.
    
  • Hygroscopicity: Thiazolethiones often crystallize with non-stoichiometric water or solvent lattices, skewing bulk weight calculations.

The Solution: You cannot rely on a single data point. You must transition from a "black box" reliance on CHNS to a triangulated validation system .

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the primary validation techniques. Note that HRMS is NOT a purity assay ; it confirms identity, not bulk composition.

FeatureOptimized CHNS (Combustion) ICP-OES (Optical Emission) TGA (Thermogravimetric) HRMS (High-Res Mass Spec)
Primary Output Bulk %C, %H, %N, %SMetal:Sulfur RatioSolvent/Water %Molecular Formula
Purity Validation? Yes (Bulk Purity)Yes (Metal Stoichiometry)No (Correction only)No (Identity only)
Thiazolethione Issue Low %S due to metal trappingMatrix effects if not digested properlyNoneNone
Critical Additive

or

Aqua Regia / MicrowaveN/AN/A
Throughput High (5 mins/sample)Medium (Digestion req.)Low (30+ mins/sample)High
Cost LowMediumMediumHigh

Part 3: Strategic Experimental Protocols

Protocol A: Optimized CHNS Combustion (The "Gold Standard")

To release sulfur trapped by metal centers, you must use a flux/oxidant additive. Vanadium Pentoxide (


)  is the industry standard for sulfur-rich organometallics.

Reagents:

  • Analytical grade

    
     (must be stored in a desiccator).
    
  • Acetanilide (standard).

  • BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) as a sulfur standard.

Workflow:

  • Calibration: Calibrate the instrument using BBOT. It contains sulfur and mimics the heterocyclic structure of thiazoles better than simple sulfonamides.

  • Weighing: Weigh 2–3 mg of your metal complex into a tin capsule.

  • The Additive (Critical): Add 5–10 mg of

    
      directly on top of the sample in the capsule.
    
    • Mechanism:[1][9]

      
       melts at 
      
      
      
      , providing localized oxygen and chemically displacing sulfur from the metal sulfide lattice, ensuring conversion to
      
      
      .
  • Combustion: Run the analyzer with an oxygen boost (if available) and a combustion temperature of at least

    
    .
    
Protocol B: ICP-OES Metal Cross-Check

If CHNS sulfur values remain erratic, validate the Metal-to-Sulfur ratio using ICP-OES.

  • Digestion: Dissolve 5 mg of complex in 2 mL conc.

    
    . If the complex contains Pt/Pd, use fresh Aqua Regia. Microwave digestion is preferred to prevent sulfur loss as volatile species.
    
  • Analysis: Measure Metal (e.g., Cu 324.754 nm) and Sulfur (S 180.669 nm).

  • Calculation: The molar ratio of M:S should match your proposed formula integers (e.g., 1:2 or 1:4).

Part 4: Visualization of Logic & Workflows

Diagram 1: The Validation Decision Matrix

This flowchart illustrates the logic a Senior Scientist uses to approve a sample.

ValidationLogic Start Synthesized Thiazolethione Complex TGA Step 1: TGA Analysis (Check for Solvents/H2O) Start->TGA Correction Calculate Corrected MW (Complex + xH2O) TGA->Correction Solvent Found CHNS Step 2: CHNS Combustion (With V2O5 Additive) TGA->CHNS Dry Correction->CHNS Check Data within ±0.4%? CHNS->Check Pass VALIDATED Publishable Purity Check->Pass Yes Fail Discrepancy Detected Check->Fail No ICP Step 3: ICP-OES (Check M:S Ratio) Fail->ICP Decision Is M:S Ratio Correct? ICP->Decision Recryst Impure Bulk Recrystallize Decision->Recryst No Identity Identity Correct Bulk Hydration Error Decision->Identity Yes

Caption: A self-validating logic flow. TGA precedes CHNS to correct molecular weight for solvation, preventing false negatives.

Diagram 2: The Combustion Mechanism (Why Additives Matter)

This diagram details the chemical causality inside the combustion reactor.

CombustionMech Input Sample + Metal(M) + S Standard Standard Combustion (No Additive) Input->Standard Optimized Optimized Combustion (With V2O5) Input->Optimized Trap Formation of Refractory Metal Sulfides (MS) Standard->Trap Flash Heat Release Oxidation of Metal Displacement of S Optimized->Release V2O5 Flux Melt ResultBad Low %S Result (Fail) Trap->ResultBad S Trapped in Ash ResultGood 100% S Recovery (Pass) Release->ResultGood SO2 Gas Released

Caption: Mechanism comparison. Without V2O5, metal centers trap sulfur. The additive ensures complete release of SO2 gas.

Part 5: Data Interpretation & Reporting

When reporting your data for publication, transparency is key. If your complex is a solvate (common with thiazolethiones), you must report the calculated values including the solvent molecules found in TGA/NMR.

Correct Reporting Format (Example):

Anal. Calcd for


: C, 23.55; H, 2.56; N, 5.49; S, 25.12. Found: C, 23.48; H, 2.61; N, 5.45; S, 25.01.

Note: If the "Found" sulfur value is consistently 1–2% lower than calculated despite using


, and ICP confirms the metal ratio is correct, the sample likely contains inorganic impurities (silica, salts) that are non-combustible, or the sample is wet.

References

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • U.S. Pharmacopeia (USP). (2013). Elemental Impurities Chapters <232> and <233>. American Laboratory. [Link]

  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis (Application Note on V2O5 usage). [Link]

  • Agilent Technologies. (2020). ICP-OES vs ICP-MS: Choosing the Right Analytical Technique. [Link]

  • Zhang, B., et al. (2021).[9] Preparation of Thiazole-2-thiones through TBPB-Promoted Oxidative Cascade Cyclization. Organic Letters. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Aminothiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 5-aminothiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The dual functionality of the amino and thiol groups provides a versatile platform for the synthesis of diverse derivatives, making it a focal point for drug discovery and development. This guide offers an in-depth comparison of the primary synthetic routes to this important heterocyclic system, providing researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate methodology for their specific applications. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols.

The Hantzsch Thiazole Synthesis: The Classical Approach

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring.[1][2] The classical approach involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[3]

Causality Behind Experimental Choices

The choice of an α-halocarbonyl compound and a thiourea allows for a direct and efficient cyclization to form the thiazole ring. The reaction is typically carried out in a protic solvent, such as ethanol, to facilitate the dissolution of the starting materials and the subsequent cyclization and dehydration steps. The reaction can be performed under neutral or acidic conditions, with the choice of conditions influencing the reaction rate and, in some cases, the regioselectivity of the product.[4] The use of silica-supported tungstosilicic acid as a reusable catalyst represents a green chemistry approach to this classic synthesis.[5]

Reaction Mechanism

The Hantzsch synthesis proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole derivative.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism start_materials α-Halocarbonyl + Thiourea intermediate1 S-Alkylation Intermediate start_materials->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole Derivative intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Synthesis: A Direct Route to 5-Aminothiazoles

The Cook-Heilbron synthesis offers a direct and efficient method for the preparation of 5-aminothiazoles, a class of compounds that were relatively unexplored before this discovery.[6] This reaction involves the interaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[6][7]

Causality Behind Experimental Choices

This method is particularly valuable as it directly introduces the 5-amino group, a key pharmacophore in many biologically active molecules. The use of readily available α-aminonitriles and a sulfur-containing one-carbon component like carbon disulfide provides a convergent and atom-economical approach. The reaction is often carried out at room temperature in a suitable solvent, and its mild nature makes it compatible with a variety of functional groups.

Reaction Mechanism

The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon atom of carbon disulfide. This is followed by an intramolecular cyclization where the newly formed dithiocarbamate sulfur attacks the nitrile carbon. A final tautomerization of the imino intermediate leads to the aromatic 5-aminothiazole-2-thiol.[6]

Cook_Heilbron_Mechanism Cook-Heilbron Synthesis Mechanism start_materials α-Aminonitrile + CS₂ intermediate1 Dithiocarbamate Intermediate start_materials->intermediate1 Nucleophilic Addition intermediate2 5-Imino-2-thione Thiazolidine intermediate1->intermediate2 Intramolecular Cyclization (5-exo-dig) product 5-Aminothiazole-2-thiol intermediate2->product Tautomerization Modified_Gewald_Workflow Modified Gewald Reaction Workflow start_materials α-Substituted Nitrile + Aldehyde Precursor + Sulfur Source intermediate Reaction Intermediate start_materials->intermediate Condensation product 2-Substituted Thiazole intermediate->product Cyclization

Caption: General workflow for the modified Gewald reaction.

Rhodanine-Based Synthesis: Access to Thiazolone Derivatives

Rhodanine (2-thioxothiazolidin-4-one) and its derivatives serve as versatile building blocks in heterocyclic synthesis. [8]A common strategy involves a Knoevenagel condensation of rhodanine with an aldehyde, followed by further chemical transformations to introduce the amino group. [8][9]

Causality Behind Experimental Choices

This route is particularly useful for synthesizing 5-alkylidene-2-thioxothiazolidin-4-ones, which can be considered as precursors or derivatives of 5-aminothiazole-2-thiols. The Knoevenagel condensation is a robust and high-yielding reaction. Subsequent displacement of the thiocarbonyl sulfur with amines provides a pathway to 2-amino-5-alkylidenethiazol-4-ones. [8]Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in this synthetic sequence. [9]

Synthetic Workflow

The synthesis typically starts with the Knoevenagel condensation of rhodanine and an aromatic aldehyde. The resulting 5-benzylidene rhodanine derivative can then be reacted with various amines to yield the corresponding 2-amino-thiazolone derivatives.

Rhodanine_Synthesis_Workflow Rhodanine-Based Synthesis Workflow start_materials Rhodanine + Aldehyde intermediate 5-Alkylidene Rhodanine start_materials->intermediate Knoevenagel Condensation product 2-Amino-5-alkylidenethiazol-4-one intermediate->product Reaction with Amine

Caption: Synthetic workflow starting from rhodanine.

Ugi Multicomponent Reaction: A Modern Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity. This reaction has been ingeniously applied to the synthesis of 5-aminothiazole derivatives. [10][11][12]The strategy involves an Ugi reaction to assemble a key intermediate, which then undergoes a post-condensation cyclization to form the thiazole ring. [13]

Causality Behind Experimental Choices

The Ugi reaction allows for the combination of four different starting materials (an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide) in a single step, leading to a high degree of structural diversity in the products. By using ammonia as the amine component, a primary amide intermediate is formed, which is primed for cyclization with Lawesson's reagent or phosphorus pentasulfide to yield the 5-aminothiazole. [13]The use of a non-nucleophilic solvent like 2,2,2-trifluoroethanol can suppress side reactions and improve yields. [11][12]

Synthetic Strategy

The overall strategy involves a two-step process: first, the Ugi-4CR to create a diamide adduct, followed by a cyclization/thionation step to construct the 5-aminothiazole ring.

Ugi_Synthesis_Strategy Ugi-Based Synthesis Strategy start_materials Aldehyde + Ammonia + Carboxylic Acid + Isocyanide intermediate Ugi Adduct (Diamide) start_materials->intermediate Ugi-4CR product 5-Aminothiazole intermediate->product Cyclization (e.g., with Lawesson's Reagent)

Caption: Two-step strategy for 5-aminothiazole synthesis via the Ugi reaction.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Potential Limitations Typical Yields
Hantzsch Synthesis α-Halocarbonyls, ThioureasWell-established, versatile, generally good yields. [1][5]α-Halocarbonyls can be lachrymatory and unstable. [14]70-95% [5]
Cook-Heilbron Synthesis α-Aminonitriles, CS₂, DithioacidsDirect synthesis of 5-aminothiazoles, mild conditions. [6][7]Limited commercial availability of some α-aminonitriles.Moderate to Good [7]
Modified Gewald Reaction α-Substituted Nitriles, Aldehyde Precursors, SulfurUtilizes readily available starting materials. [15]Can lead to mixtures of thiazoles and thiophenes. [15]Variable
Rhodanine-Based Synthesis Rhodanine, Aldehydes, AminesGood for 5-alkylidene derivatives, amenable to microwave synthesis. [8][9]Multi-step process to obtain the final aminothiazole.Good to Excellent [9]
Ugi Multicomponent Reaction Aldehydes, Amines, Carboxylic Acids, IsocyanidesHigh diversity, rapid library generation. [10][13]Two-step process, requires post-condensation modification. [13]Moderate to Good [13]

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the classical Hantzsch synthesis.

  • Materials: 2-Bromoacetophenone, Thiourea, Ethanol.

  • Procedure:

    • Dissolve thiourea (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of 2-bromoacetophenone (1.0 eq) in ethanol dropwise to the thiourea solution with stirring.

    • Heat the reaction mixture at reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This protocol illustrates the synthesis of a 5-aminothiazole-2-thiol derivative from an α-aminonitrile and carbon disulfide. [6][7]

  • Materials: Aminoacetonitrile hydrochloride, Carbon disulfide, Pyridine, Ethanol.

  • Procedure:

    • Suspend aminoacetonitrile hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

    • Add pyridine (2.0 eq) to the suspension and stir for 15 minutes at room temperature.

    • Add carbon disulfide (1.2 eq) dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to yield 5-amino-2-mercaptothiazole.

Protocol 3: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol highlights a green and efficient approach to the Hantzsch synthesis. [16]

  • Materials: Substituted ketone, Thiourea, Iodine, Ethanol.

  • Procedure:

    • In a microwave-safe vessel, combine the substituted ketone (1.0 eq), thiourea (2.0 eq), and a catalytic amount of iodine.

    • Add a minimal amount of ethanol as a solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified power (e.g., 170 W) for 5-15 minutes. [16] * Monitor the reaction by TLC.

    • After completion, cool the vessel and pour the contents into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent if necessary.

Conclusion

The synthesis of 5-aminothiazole-2-thiol derivatives can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The classical Hantzsch synthesis remains a robust and reliable method. The Cook-Heilbron synthesis provides a direct entry to 5-aminothiazoles under mild conditions. Modern approaches, such as the modified Gewald reaction, rhodanine-based strategies, and the Ugi multicomponent reaction, offer alternative pathways with unique benefits, including the use of different starting materials and the potential for rapid library synthesis. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The increasing emphasis on green chemistry also favors the adoption of methods that utilize safer reagents, milder conditions, and energy-efficient techniques like microwave irradiation.

References

  • Thompson, M. J., & Chen, B. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. The Journal of Organic Chemistry, 74(18), 7084–7093. [Link] [11][12]2. SciSpace. (n.d.). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. Retrieved from a university repository. [10]3. PubMed. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. The Journal of Organic Chemistry. [Link] [10][11][12]4. ResearchGate. (2025). Progress in the Synthesis of 5-Aminothiazole Derivatives. Request PDF. [13]5. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2). [6][7]6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [5]7. Development of novel aminothiazole-comprising 5-LO inhibitors. (n.d.). PubMed. [3]8. Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. (n.d.). Bentham Science. [8][9]9. Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.

  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type. (2021). IRIS UPO.
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). JOCPR.
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [16]13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [4]14. The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. (n.d.). Benchchem.

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. (2025).
  • Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide. (n.d.). Benchchem. [1]17. Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [6][7]18. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology.

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. (n.d.). Benchchem. [2]22. Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry. 23. Thiazole formation through a modified Gewald reaction. (2015). PMC. [15]24. Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals. [15][14]25. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Journal of Medical Sciences.

  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Thieme.
  • Gewald reaction. (n.d.). Wikipedia. [17]28. Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances.

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.).
  • Photoredox-Promoted Selective Synthesis of C-5 Thiolated 2-Aminothiazoles
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2025).
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [18]33. (PDF) 2-Thioxothiazolidin-4-one (Rhodanine). (2025). ResearchGate. [8]34. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

  • Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. (n.d.). PMC.
  • Experimental (spectroscopic) and theoretical studies of rhodanine (2-Thio-4-Oxothiazolidine) and its derivatives. (2019).
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). Semantic Scholar.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.